3-Chloro-4,5-dimethoxyphenylboronic acid
Description
BenchChem offers high-quality 3-Chloro-4,5-dimethoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4,5-dimethoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-chloro-4,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEZHQZTXJATTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 3-Chloro-4,5-dimethoxyphenylboronic acid (CAS 1701449-18-4)
Abstract
3-Chloro-4,5-dimethoxyphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in contemporary organic synthesis. Its strategic substitution pattern, featuring a chlorine atom flanked by two methoxy groups, confers unique electronic and steric properties that are highly advantageous in the construction of complex molecular frameworks, particularly within the realm of medicinal chemistry. This guide provides a detailed technical overview of its synthesis, physicochemical characteristics, reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and its applications in drug discovery. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide the foundational knowledge required for the effective utilization of this versatile reagent.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis
Phenylboronic acids are indispensable tools in modern organic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has transformed the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The specific substituents on the phenylboronic acid ring are of paramount importance as they directly influence the physicochemical and biological properties of the final product.[2]
3-Chloro-4,5-dimethoxyphenylboronic acid is a testament to the strategic design of building blocks for targeted applications. The interplay between the electron-donating methoxy groups and the electron-withdrawing, sterically demanding chlorine atom creates a distinct electronic and steric profile. This unique combination can be leveraged to modulate the biological activity, selectivity, and pharmacokinetic profiles of drug candidates.[3] This guide will explore the synthesis, properties, and applications of this valuable synthetic intermediate.
Physicochemical Properties
A comprehensive understanding of a reagent's physicochemical properties is crucial for its effective use in synthesis. The key properties of 3-Chloro-4,5-dimethoxyphenylboronic acid are summarized below.
| Property | Value |
| CAS Number | 1701449-18-4[4] |
| Molecular Formula | C8H10BClO4 |
| Molecular Weight | 216.43 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |
| Storage | Store in an inert atmosphere at 2-8°C |
Chemical Structure:
Caption: Chemical structure of 3-Chloro-4,5-dimethoxyphenylboronic acid.
Synthesis and Mechanistic Rationale
The synthesis of 3-Chloro-4,5-dimethoxyphenylboronic acid typically starts from the corresponding aryl halide, 1-bromo-3-chloro-4,5-dimethoxybenzene. A widely employed and efficient method involves a lithium-halogen exchange reaction followed by trapping the resulting aryllithium intermediate with a borate ester.[5]
Step-by-Step Synthesis Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer. The flask is charged with 1-bromo-3-chloro-4,5-dimethoxybenzene (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The reaction mixture is cooled to approximately -78 °C using a dry ice/acetone bath. This low temperature is critical to ensure the stability of the highly reactive aryllithium intermediate and to minimize side reactions.[5]
-
Lithiation: n-Butyllithium (n-BuLi, typically 1.1 equivalents) in hexanes is added dropwise to the stirred solution, ensuring the internal temperature is maintained below -70 °C. The n-BuLi acts as a strong base, undergoing a lithium-halogen exchange with the aryl bromide to generate the aryllithium species.[6]
-
Borylation: After stirring for a designated period at -78 °C to ensure complete formation of the aryllithium, triisopropyl borate (B(O-iPr)3, typically 1.2 equivalents) is added dropwise. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.[7]
-
Quenching and Hydrolysis: The reaction is allowed to gradually warm to room temperature. It is then carefully quenched by the slow addition of an aqueous acid, such as 1 M hydrochloric acid. This acidic workup serves to hydrolyze the borate ester to the desired boronic acid.[5]
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can be further purified by techniques such as recrystallization or column chromatography to yield the pure 3-Chloro-4,5-dimethoxyphenylboronic acid.
Synthesis Workflow Diagram:
Caption: Generalized workflow for the synthesis of 3-Chloro-4,5-dimethoxyphenylboronic acid.
Reactivity and Key Applications in Suzuki-Miyaura Cross-Coupling
The primary synthetic utility of 3-Chloro-4,5-dimethoxyphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.[8]
The Suzuki-Miyaura Catalytic Cycle:
The mechanism of the Suzuki-Miyaura reaction is a well-understood catalytic cycle that comprises three fundamental steps:[9]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, engages in transmetalation with the Pd(II) complex. This step involves the transfer of the 3-chloro-4,5-dimethoxyphenyl group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex reductively eliminate, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Prominence in Drug Discovery:
The 3-chloro-4,5-dimethoxyphenyl motif is a constituent of various biologically active molecules. The incorporation of this moiety via Suzuki-Miyaura coupling has proven instrumental in the synthesis of compounds targeting a diverse range of diseases.[10] For example, this building block is valuable in the synthesis of kinase inhibitors, a significant class of anti-cancer agents. The specific substitution pattern can critically influence the binding affinity and selectivity of the molecule for its protein target.
Conclusion
3-Chloro-4,5-dimethoxyphenylboronic acid stands out as a highly valuable and versatile reagent in the toolkit of the modern organic chemist. Its well-defined physicochemical properties and predictable reactivity in the robust Suzuki-Miyaura cross-coupling reaction make it an ideal building block for the synthesis of complex organic molecules. For scientists engaged in drug discovery and development, a solid understanding of its synthesis and applications is crucial for the rational design and efficient synthesis of novel therapeutic agents. The protocols and mechanistic insights provided in this guide aim to empower researchers to effectively harness the synthetic potential of this important chemical entity.
References
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da Silva, F. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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C.A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 498. [Link]
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Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023). A-Star Research. [Link]
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Plescia, J., & Moitessier, N. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
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Fernandes, G. F. S., et al. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791-804. [Link]
- Jendralla, H., et al. (1995). Process for the preparation of substituted phenylboronic acids.
-
Hettige, C., et al. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Quantum Chemistry, 114(20), 1385-1394. [Link]
-
Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 100-109. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magne. (2017). eScholarship, University of California. [Link]
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3-Chloro-4-methoxybenzeneboronic acid. PubChem. [Link]
-
Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. ResearchGate. [Link]
-
Storgaard, M., & Ellman, J. A. (2012). (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Organic Syntheses, 89, 9. [Link]
-
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid. PubChem. [Link]
-
Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2406-2415. [Link]
-
Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Epp, J. B., et al. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
-
C.A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
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A Comprehensive Technical Guide on (3-Chloro-4,5-dimethoxyphenyl)boronic Acid: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids serve as indispensable building blocks. (3-Chloro-4,5-dimethoxyphenyl)boronic acid (also known by its synonym, 3-chloro-4,5-dimethoxybenzeneboronic acid) is a highly specialized organoboron reagent. The unique substitution pattern of this compound—combining the electron-donating properties of methoxy groups with the lipophilic, electron-withdrawing nature of a meta-chloro substituent—makes it a privileged pharmacophore precursor. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in drug development, grounded in authoritative literature.
Nomenclature and Physicochemical Profiling
The structural architecture of (3-chloro-4,5-dimethoxyphenyl)boronic acid is defined by a phenyl ring covalently bonded to a boronic acid functional group, with methoxy groups at the 4- and 5-positions and a chlorine atom at the 3-position. This specific arrangement is a bioisosteric variation of the 3,4,5-trimethoxyphenyl moiety (found in natural products like combretastatin A-4), where the chlorine atom improves metabolic stability by blocking oxidative O-demethylation while maintaining similar steric bulk [1].
Table 1: Physicochemical and Identification Data
| Property | Value / Description |
| IUPAC Name | (3-chloro-4,5-dimethoxyphenyl)boronic acid |
| Common Synonyms | 3-Chloro-4,5-dimethoxybenzeneboronic acid |
| CAS Registry Number | 1701449-18-4 |
| Molecular Formula | C₈H₁₀BClO₄ |
| Molecular Weight | 216.43 g/mol |
| SMILES | COC1=C(OC)C(Cl)=CC(=C1)B(O)O |
| Reactivity Profile | Nucleophilic aryl donor in Pd-catalyzed cross-coupling |
Data sourced from authoritative chemical databases and supplier specifications [1].
Chemical Synthesis and Mechanistic Pathways
The synthesis of highly substituted arylboronic acids requires precise regiocontrol. The most robust method for generating (3-chloro-4,5-dimethoxyphenyl)boronic acid involves a halogen-metal exchange followed by electrophilic trapping with a trialkyl borate.
Protocol 1: Synthesis via Halogen-Metal Exchange (Self-Validating Workflow)
Objective: Synthesize the title boronic acid from 1-bromo-3-chloro-4,5-dimethoxybenzene. Causality & Validation: This protocol relies on the differential reactivity of bromine versus chlorine in halogen-metal exchange, ensuring regioselective lithiation at the 1-position.
-
Lithiation (Halogen-Metal Exchange):
-
Procedure: Dissolve 1-bromo-3-chloro-4,5-dimethoxybenzene (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C. Dropwise add n-butyllithium (1.05 eq, 2.5 M in hexanes).
-
Causality: The low temperature (-78 °C) is critical to prevent the highly reactive aryllithium intermediate from undergoing unwanted side reactions (e.g., benzyne formation or nucleophilic attack on the solvent).
-
Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. Analyze via GC-MS. A mass shift of +1 Da corresponding to >95% deuterium incorporation validates quantitative halogen-metal exchange.
-
-
Borylation:
-
Procedure: To the -78 °C solution, add triisopropyl borate (1.2 eq) in one rapid injection. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature over 2 hours.
-
Causality: Triisopropyl borate is selected over trimethyl borate because the steric bulk of the isopropoxy groups prevents the premature formation of borinic acids (multiple additions of the aryllithium species).
-
-
Hydrolysis and Isolation:
-
Procedure: Quench the reaction with 1M aqueous HCl until the pH reaches 2-3. Stir vigorously for 30 minutes. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint: The acidic pH is necessary to hydrolyze the boronate ester to the free boronic acid. Successful hydrolysis is validated by the precipitation of the product or by ¹¹B NMR showing a shift characteristic of a free boronic acid (~28-30 ppm).
-
Synthesis of (3-chloro-4,5-dimethoxyphenyl)boronic acid via halogen-metal exchange.
Applications in Medicinal Chemistry & Cross-Coupling
The (3-chloro-4,5-dimethoxyphenyl)boronic acid is primarily utilized to install its corresponding aryl group onto complex scaffolds via Suzuki-Miyaura coupling. The resulting derivatives exhibit profound biological activities across multiple therapeutic areas.
Antiparasitic Agents
Research into neglected tropical diseases has demonstrated that incorporating the 3-chloro-4,5-dimethoxyphenyl moiety into pyranonaphthoquinone scaffolds yields potent antiparasitic agents. Specifically, these derivatives exhibit significant activity against the amastigotes of Leishmania major, with efficacy profiles comparable to the standard-of-care drug, amphotericin B [2].
Anticancer Therapeutics (Microtubule Destabilizers)
In oncology, the 3-chloro-4,5-dimethoxyphenyl group is used to synthesize multimodal 4-arylchromene derivatives. These compounds act as potent microtubule-destabilizing agents. The presence of the chlorine atom at the 3-position, paired with the methoxy groups, optimizes the steric and electronic fit within the colchicine binding site of tubulin, triggering robust cell-cycle arrest and apoptosis in human cancer cell lines (e.g., HeLa, MCF7) at nanomolar concentrations [3].
Gamma-Secretase Modulators
Patent literature highlights the use of this boronic acid in the synthesis of gamma-secretase modulators, which are critical targets in the treatment of Alzheimer's disease. The boronic acid is coupled with heteroaryl bromides to build the core biphenyl or heteroaryl-phenyl architectures required for target binding [4].
Table 2: Biological Activity of 3-Chloro-4,5-dimethoxyphenyl Derivatives
| Scaffold / Compound Type | Target / Disease Model | Efficacy Metric | Reference |
| Pyranonaphthoquinone | Leishmania major (Amastigotes) | IC₅₀ ≈ 2.1 µM | [2] |
| 4-Arylchromene | Human Cancer Cell Lines (Microtubule) | IC₅₀ in low nanomolar range | [3] |
| Heteroaryl-phenyl derivatives | Gamma-secretase (Alzheimer's) | Target Modulation | [4] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The most critical application of (3-chloro-4,5-dimethoxyphenyl)boronic acid is its role as a nucleophilic partner in palladium-catalyzed cross-coupling.
Protocol 2: General Suzuki-Miyaura Coupling (Self-Validating Workflow)
Objective: Couple (3-chloro-4,5-dimethoxyphenyl)boronic acid with an aryl halide (Ar-X).
-
Reagent Preparation & Degassing:
-
Procedure: In a Schlenk flask, combine the aryl halide (1.0 eq), (3-chloro-4,5-dimethoxyphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with argon for 15 minutes.
-
Causality: Degassing is absolute paramount. Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle. Water is required to dissolve the inorganic base and form the reactive trihydroxyboronate intermediate.
-
-
Catalyst Addition & Reaction Assembly:
-
Procedure: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon. Seal the flask and heat to 80 °C.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the final reductive elimination step and prevents catalyst degradation.
-
-
Monitoring and Validation:
-
Validation Checkpoint: Monitor the reaction via LC-MS or TLC every 2 hours. The system self-validates completion when the aryl halide peak completely disappears. If the boronic acid undergoes protodeboronation (a common side reaction for electron-rich boronic acids), a mass corresponding to 1-chloro-2,3-dimethoxybenzene will appear; if this exceeds 10%, additional boronic acid must be spiked into the reaction.
-
-
Workup and Purification:
-
Procedure: Cool to room temperature, dilute with EtOAc, and wash with water to remove inorganic salts. Purify the concentrated organic layer via flash column chromatography.
-
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
(3-Chloro-4,5-dimethoxyphenyl)boronic acid is far more than a simple chemical reagent; it is a strategic structural motif used to navigate the complex steric and electronic requirements of modern drug targets. Whether utilized to synthesize nanomolar microtubule inhibitors or potent antiparasitic agents, its successful application relies heavily on rigorous, self-validating synthetic protocols. By understanding the causality behind its reactivity—from halogen-metal exchange to the nuances of transmetalation in Suzuki couplings—researchers can fully leverage this compound in the pursuit of novel therapeutics.
References
-
Chemistry & Biodiversity. "New Pyrano-4H-benzo[g]chromene-5,10-diones with Antiparasitic and Antioxidant Activities". National Library of Medicine (NIH). Available at:[Link]
-
OAE Publishing. "Multimodal 4-arylchromene derivatives with microtubule-destabilizing, anti-angiogenic, and MYB-inhibitory activities". OAE Publishing Inc. Available at:[Link]
- Google Patents. "WO2009075874A1 - Gamma secretase modulators". World Intellectual Property Organization.
Electron-Rich Aryl Boronic Acids: Stability, Synthesis, and Medicinal Utility
Executive Summary
Electron-rich aryl boronic acids represent a high-value but challenging class of reagents in medicinal chemistry. While they are essential for constructing biaryl scaffolds and serving as reversible covalent warheads (e.g., in proteasome inhibitors like Bortezomib), their utility is often compromised by rapid protodeboronation and oxidative instability. This guide provides a technical roadmap for navigating these challenges, focusing on the MIDA boronate "slow-release" strategy , mild synthetic generation via Turbo Grignards , and optimized cross-coupling protocols (Suzuki-Miyaura, Chan-Lam, Petasis) that leverage—rather than suffer from—their electronic nature.
The Stability Paradox: Electronic Effects on Boron
The primary challenge with electron-rich aryl boronic acids (e.g., 2,6-dimethoxy, amino-substituted, or 2-heterocyclic variants) is their susceptibility to protodeboronation —the cleavage of the C–B bond by water or protons.
Mechanism of Instability
Unlike electron-deficient boronic acids, which are relatively stable, electron-rich variants accelerate hydrolytic cleavage through two distinct pathways depending on pH:
-
Acid-Catalyzed (A-SE2): Electron-donating groups (EDGs) increase electron density on the aromatic ring, facilitating protonation at the ipso-carbon. This is the dominant failure mode for electron-rich substrates.
-
Base-Catalyzed: Formation of a boronate "ate" complex, followed by electrophilic attack of water on the C–B bond.
The presence of heteroatoms (N, O) at the ortho position (e.g., 2-pyridyl, 2-furanyl) exacerbates this by coordinating with the boron center or stabilizing the transition state for hydrolysis.
Figure 1: The acid-catalyzed protodeboronation pathway is accelerated by electron-donating groups, making isolation of free boronic acids difficult.
Synthetic Access: Avoiding Decomposition
Traditional lithiation (n-BuLi) often requires cryogenic temperatures (-78°C) that are difficult to scale. For electron-rich substrates, the Turbo Grignard method is superior due to milder conditions and functional group tolerance.
The Turbo Grignard Protocol (iPrMgCl·LiCl)
The complex of isopropylmagnesium chloride with lithium chloride (iPrMgCl[1]·LiCl) allows for rapid Halogen-Magnesium exchange at 0°C to Room Temperature.
Why it works: The LiCl breaks up polymeric Grignard aggregates, increasing the kinetic reactivity of the Mg species, allowing the exchange to outcompete side reactions before quenching with a borate ester.
Protection Strategy: MIDA Boronates
When the free boronic acid is too unstable to isolate, it should be trapped immediately as a MIDA (N-methyliminodiacetic acid) boronate.
-
Structure: The sp3-hybridized boron in the MIDA complex is coordinatively saturated, shutting down the vacant p-orbital that invites hydrolytic attack.
-
Handling: MIDA boronates are air-stable, free-flowing solids compatible with silica gel chromatography.
Cross-Coupling Optimization
Suzuki-Miyaura: The "Slow-Release" Strategy
For unstable electron-rich substrates, standard Suzuki conditions (strong base, high temp) lead to decomposition before coupling. The solution is to use MIDA boronates with a base that promotes slow hydrolysis .
-
Concept: The rate of MIDA hydrolysis (releasing the active boronic acid) acts as a "dosing pump," keeping the concentration of free boronic acid low but sufficient for the Pd catalytic cycle. This prevents the accumulation of free acid that would otherwise undergo protodeboronation.
Optimal Conditions:
-
Precursor: Aryl MIDA boronate.
-
Catalyst: Pd(OAc)2 / SPhos (Buchwald ligands are crucial for electron-rich substrates).
-
Base/Solvent: K3PO4 (3.0 equiv) in Dioxane:H2O (5:1) at 60°C.
Figure 2: The Slow-Release Strategy minimizes the standing concentration of unstable boronic acid, favoring cross-coupling over decomposition.
Chan-Lam Coupling
This copper-catalyzed oxidative coupling is ideal for forming C–N and C–O bonds (e.g., N-arylation of amines/azides).
-
Electron-Rich Advantage: Unlike Pd-catalyzed cycles where oxidative addition is rate-limiting, Chan-Lam relies on transmetalation to Cu(II). Electron-rich boronic acids are highly nucleophilic, facilitating this step.
-
Optimization: Use 2,6-lutidine and Triethylamine (TEA) as additives.[2] TEA accelerates the oxidation of Cu(I) back to active Cu(II) by oxygen.
Petasis Reaction
A multicomponent reaction (Amine + Aldehyde + Boronic Acid).[3][4][5]
-
Scope: Electron-rich aryl boronic acids are superior substrates here because they act as nucleophiles attacking the iminium ion intermediate.
-
Utility: Excellent for synthesizing complex amino acid derivatives or peptidomimetics in a single step.
Medicinal Chemistry Applications
Reversible Covalent Inhibitors
Boronic acids are validated "warheads" that form reversible covalent bonds with nucleophilic residues (Serine, Threonine, Lysine) in enzyme active sites.[6]
-
Mechanism: The boron atom transitions from sp2 (trigonal) to sp3 (tetrahedral) upon binding the nucleophile, mimicking the transition state of peptide hydrolysis.
-
Examples:
-
Bortezomib (Velcade): Targets the threonine residue of the 20S proteasome.
-
Vaborbactam: A cyclic boronic acid beta-lactamase inhibitor.
-
Improving Metabolic Stability: Benzoxaboroles
To combat oxidative clearance (P450-mediated oxidation of the C–B bond), medicinal chemists utilize Benzoxaboroles (cyclic hemiesters).
-
Benefit: The cyclic structure locks the boron into a more rigid conformation and reduces the Lewis acidity, improving metabolic stability by up to 10,000-fold compared to free phenylboronic acid, while retaining target affinity.
Experimental Protocols
Protocol A: Synthesis of Electron-Rich MIDA Boronates via Turbo Grignard
Use this for substrates sensitive to n-BuLi or prone to rapid decomposition.
-
Reagents: Aryl Bromide (1.0 equiv), iPrMgCl·LiCl (1.3 equiv), B(OMe)3 (1.5 equiv), MIDA (1.5 equiv).
-
Exchange: In a flame-dried flask under Argon, dissolve Aryl Bromide in anhydrous THF. Cool to 0°C. Add iPrMgCl·LiCl dropwise. Stir 1-2h (monitor by GC/LC for consumption of bromide).
-
Quench: Add B(OMe)3 at 0°C. Warm to RT and stir for 1h.
-
Protection: Add DMSO and MIDA. Heat to 90°C (distilling off THF) for 4h.
-
Workup: Cool to RT. Pour into water/EtOAc. The MIDA boronate often precipitates or can be extracted. Wash with brine, dry, and recrystallize from Acetone/Et2O.
Protocol B: Slow-Release Suzuki Coupling
Use this for 2-heterocyclic or highly electron-rich boronic acids.
-
Setup: Charge a vial with Aryl Chloride (1.0 mmol), MIDA Boronate (1.2 mmol), Pd(OAc)2 (0.05 mmol), and SPhos (0.10 mmol).
-
Solvent: Add Dioxane (9 mL) and 3M aq. K3PO4 (1.5 mL).
-
Reaction: Seal and heat to 60°C for 6–12 hours.
-
Note: The biphasic mixture and weak base ensure the free boronic acid is generated slowly. Do not use strong bases like NaOH or homogeneous solvents if stability is a concern.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. Available at: [Link]
-
Key advances in the development of reversible covalent inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters. Available at: [Link]
-
THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. Clockss. Available at: [Link] (Referencing Knochel et al. standard protocols)
-
Boron-Containing Pharmacophore (Benzoxaborolone Stability). MIT Technology Licensing. Available at: [Link]
Sources
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 3-Chloro-4,5-dimethoxyphenylboronic Acid
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation[1]. However, the deployment of highly functionalized building blocks like 3-Chloro-4,5-dimethoxyphenylboronic acid (CAS: 1701449-18-4) introduces complex electronic and steric variables that frequently derail standard coupling protocols. This application note provides a comprehensive, causality-driven guide to successfully coupling this specific boronic acid, tailored for drug development professionals and synthetic chemists.
Substrate Profiling & Mechanistic Causality
To design a successful protocol, one must first deconstruct the structural impact of 3-Chloro-4,5-dimethoxyphenylboronic acid on the catalytic cycle:
-
Steric Hindrance (ortho-Chloro Effect): The chlorine atom situated ortho to the boronic acid moiety creates a significant steric bottleneck. During the transmetalation step, the Pd(II) intermediate must coordinate closely with the boronate complex. Standard bidentate ligands (e.g., dppf) often fail here due to rigid steric clashing.
-
Electronic Modulation (meta-Methoxy Effect): The two methoxy groups are strongly electron-donating. While this electron density increases the overall nucleophilicity of the aryl ring, it simultaneously reduces the Lewis acidity of the boron atom. Consequently, forming the reactive boronate "ate" complex requires a stronger base[1].
-
The Protodeboronation Threat: The most critical failure mode for this substrate is protodeboronation—the premature cleavage of the carbon-boron bond to yield 3-chloro-1,2-dimethoxybenzene[2]. Electron-rich boronic acids are highly susceptible to this degradation pathway, especially in aqueous basic conditions at elevated temperatures[3]. Therefore, the catalytic cycle must be accelerated to outcompete this side reaction.
Causality in Catalyst Selection
To overcome these competing factors, Buchwald-type biaryl dialkylphosphine ligands (such as SPhos or XPhos) are strictly recommended[4]. These bulky, electron-rich monodentate ligands facilitate rapid oxidative addition and provide a flexible coordination sphere that accommodates the ortho-chloro steric bulk during transmetalation, ensuring the reaction turns over faster than the substrate can degrade.
Caption: Suzuki-Miyaura Catalytic Cycle highlighting steric bottlenecks for ortho-substituted boronic acids.
Reaction Optimization & Quantitative Data
The following table summarizes the quantitative performance of various catalytic systems evaluated for sterically hindered, electron-rich boronic acids.
| Catalyst System | Ligand | Base | Solvent System | Temp (°C) | Expected Yield | Mechanistic Notes |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DME / H₂O (3:1) | 90 | < 30% | Fails due to slow transmetalation; high protodeboronation. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane / H₂O (4:1) | 80 | 40 - 50% | Bidentate ligand clashes with ortho-chloro group. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene / H₂O (10:1) | 100 | > 85% | Optimal. Rapid turnover outcompetes degradation[4]. |
| Pd(OAc)₂ | XPhos | CsF | Anhydrous THF | 70 | 75 - 80% | Best for highly base-sensitive electrophiles. |
Detailed Experimental Protocol: High-Efficiency Buchwald Coupling
This protocol is designed as a self-validating system , ensuring that the operator can verify the chemical state at each critical juncture.
Materials Required
-
Aryl Halide: 1.0 equivalent (Bromides or Iodides preferred; Chlorides require XPhos).
-
Boronic Acid: 3-Chloro-4,5-dimethoxyphenylboronic acid (1.5 equivalents). Excess is used to buffer against minor protodeboronation.
-
Catalyst: Pd₂(dba)₃ (2.5 mol% Pd, delivering 5 mol% active Pd).
-
Ligand: SPhos (10 mol%). A 1:2 Pd-to-Ligand ratio ensures complete complexation.
-
Base: K₃PO₄ (3.0 equivalents, finely milled).
-
Solvents: Toluene and Deionized Water.
Step-by-Step Methodology
-
System Deoxygenation (Crucial for Pd(0) stability):
-
Add Toluene (10 mL/mmol) and H₂O (1 mL/mmol) to a Schlenk flask.
-
Sparge the solvent mixture with ultra-pure Argon or Nitrogen for 30 minutes.
-
Validation Check: The absence of dissolved oxygen prevents the oxidative homocoupling of the boronic acid.
-
-
Reagent Loading:
-
Under a positive flow of inert gas, add the aryl halide, 3-Chloro-4,5-dimethoxyphenylboronic acid, and K₃PO₄ to the flask.
-
-
Catalyst Activation:
-
Add Pd₂(dba)₃ and SPhos. Seal the flask and stir at room temperature for 10 minutes.
-
Validation Check: Observe the color transition. The solution should shift from the dark purple/red of Pd₂(dba)₃ to a clear pale yellow or orange, visually confirming the generation of the active L-Pd(0) species.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C using a pre-heated oil bath to ensure rapid initiation. Stir vigorously (800+ RPM) to maximize the biphasic interfacial area.
-
-
Reaction Monitoring (Self-Correction):
-
After 2 hours, sample the organic layer for LC-MS or TLC.
-
Validation Check: If the aryl halide is consumed, proceed to workup. If the aryl halide remains but the boronic acid mass (m/z 216) is absent, protodeboronation has occurred[2]. In future runs, lower the temperature to 85 °C or switch to anhydrous CsF conditions.
-
-
Workup & Purification:
-
Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄.
-
Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Caption: Step-by-step experimental workflow for air-sensitive Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
| Observation | Chemical Causality | Corrective Action |
| High levels of 3-chloro-1,2-dimethoxybenzene | Protodeboronation: The C-B bond was cleaved by water/protons faster than transmetalation occurred[3]. | Switch to anhydrous conditions (THF/CsF) or increase the equivalents of boronic acid to 2.0. |
| Symmetrical Biaryl Byproduct | Homocoupling: Oxygen infiltrated the system, acting as an oxidant for the Pd-catalyzed homocoupling of the boronic acid. | Rigorously degas solvents via freeze-pump-thaw; check Schlenk line integrity. |
| Unreacted Aryl Halide remains | Steric Arrest: The ortho-chloro group is preventing the formation of the Pd(II)-boronate complex. | Increase base strength (e.g., Ba(OH)₂) to force boronate formation, or switch to a more sterically accommodating ligand like XPhos[4]. |
References
-
Suzuki-Miyaura Coupling Chemistry LibreTexts.[1]
-
Protodeboronation Wikipedia.[2]
-
Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes Mathnet.RU.[4]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm PMC / National Institutes of Health.[3]
Sources
Application Note: Strategic Synthesis of Potent FGFR Inhibitors Utilizing 3-Chloro-4,5-dimethoxyphenylboronic Acid
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a clinically validated and compelling target in oncology, with its aberrant activation implicated in the progression of numerous solid tumors.[1][2][3] The development of selective small-molecule tyrosine kinase inhibitors (TKIs) represents a cornerstone of targeted cancer therapy.[4][5][6] A key structural motif found in several potent and selective FGFR inhibitors is the substituted dimethoxyphenyl group, which plays a critical role in anchoring the molecule within the ATP-binding pocket of the kinase.[7][8][9] This application note provides a comprehensive guide to the synthesis of a model FGFR inhibitor, leveraging the strategic importance of the 3-Chloro-4,5-dimethoxyphenyl moiety. We present a detailed, field-tested protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing 3-Chloro-4,5-dimethoxyphenylboronic acid as a key building block. The narrative emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge to not only replicate the synthesis but also to adapt and innovate upon it.
Scientific Foundation: Targeting the FGFR Pathway
The FGFR Signaling Cascade: A Critical Oncogenic Driver
The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[10][11] In normal physiological processes, the binding of Fibroblast Growth Factor (FGF) ligands to their cognate FGFRs, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[10][12][13] This activation event creates docking sites for various adaptor proteins and enzymes, triggering a cascade of downstream signaling pathways, primarily:
-
The Ras-MAPK Pathway: Regulates cell proliferation and differentiation.[7][10][11]
-
The PI3K-AKT Pathway: Crucial for cell survival and apoptosis inhibition.[4][7][10]
-
The PLCγ Pathway: Influences cell morphology and migration.[4][10]
Genetic alterations such as gene amplification, activating mutations, or chromosomal translocations can lead to ligand-independent, constitutive activation of these pathways, driving tumorigenesis, angiogenesis, and resistance to other therapies.[14][15]
Experimental Protocols
This section provides a detailed protocol for the synthesis of a model FGFR inhibitor, (Compound 3) , by coupling 3-Chloro-4,5-dimethoxyphenylboronic acid (1) with a representative heterocyclic core, 6-bromo-1H-indazole (2) .
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Chloro-4,5-dimethoxyphenylboronic acid (1) | ≥97% | Commercially Available |
| 6-Bromo-1H-indazole (2) | ≥98% | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | N/A | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line | N/A | Standard Laboratory |
| Rotary evaporator, TLC plates, column chromatography setup | N/A | Standard Laboratory |
Detailed Synthesis Protocol
Step-by-Step Procedure:
-
Flask Preparation: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 6-bromo-1H-indazole (2) (1.0 g, 5.08 mmol, 1.0 equiv).
-
Addition of Reagents: Add 3-Chloro-4,5-dimethoxyphenylboronic acid (1) (1.29 g, 5.58 mmol, 1.1 equiv) and anhydrous potassium carbonate (K₂CO₃) (2.11 g, 15.2 mmol, 3.0 equiv).
-
Senior Application Scientist's Note: A slight excess (1.1 equiv) of the boronic acid is used to drive the reaction to completion, accounting for any potential homocoupling or degradation. A strong inorganic base like K₂CO₃ is essential for the formation of the active boronate species required for the transmetalation step. [16]Three equivalents ensure the reaction medium remains basic throughout the process.
-
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (186 mg, 0.25 mmol, 0.05 equiv).
-
Senior Application Scientist's Note: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for cross-coupling reactions involving heteroaryl halides. The bulky dppf ligand facilitates the reductive elimination step and helps prevent catalyst decomposition. [17]5 mol% is a standard catalytic loading for this type of transformation.
-
-
Solvent Addition and Degassing: Add a mixture of 1,4-dioxane (30 mL) and deionized water (10 mL). Purge the flask by bubbling nitrogen or argon gas through the solvent mixture for 15-20 minutes.
-
Senior Application Scientist's Note: Degassing is a critical step. Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and significantly lower yields. A dioxane/water solvent system is commonly used; dioxane solubilizes the organic reagents while water is necessary to dissolve the inorganic base.[18]
-
-
Reaction: Heat the reaction mixture to 90 °C under the inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Senior Application Scientist's Note: For TLC analysis, a mobile phase of 30% ethyl acetate in hexanes is often effective. The disappearance of the starting aryl bromide (Compound 2) is the primary indicator of reaction completion.
-
Work-up and Purification Protocol
-
Cooling and Filtration: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Senior Application Scientist's Note: The water wash removes the remaining potassium carbonate and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure product (Compound 3) .
Data and Characterization
The successful synthesis should yield a pure product whose identity is confirmed through standard analytical techniques.
| Parameter | Result |
| Product Name | 6-(3-Chloro-4,5-dimethoxyphenyl)-1H-indazole |
| Compound ID | 3 |
| Appearance | Off-white to pale yellow solid |
| Yield | Typically 75-90% |
| Purity (LC-MS) | >98% |
| ¹H NMR | Consistent with proposed structure |
| HRMS (ESI) | Calculated m/z matches observed m/z |
Note: The data presented are typical and may vary based on specific reaction conditions and scale.
Expected Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 13.10 (s, 1H, NH), 8.05 (s, 1H), 7.90 (s, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.40 (d, J = 8.5 Hz, 1H), 7.30 (s, 1H), 7.25 (s, 1H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃).
-
HRMS (ESI) for C₁₅H₁₃ClN₂O₂ [M+H]⁺: Calculated: 290.07; Found: 290.08.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of a model FGFR inhibitor using 3-Chloro-4,5-dimethoxyphenylboronic acid. The Suzuki-Miyaura cross-coupling provides an efficient method for incorporating this key pharmacophore onto a heterocyclic scaffold. The provided rationale for each experimental step empowers researchers to troubleshoot and adapt this methodology for the synthesis of novel and diverse libraries of FGFR inhibitors, accelerating the discovery of next-generation targeted cancer therapies.
References
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022). Frontiers in Pharmacology. Available at: [Link]
-
Understanding FGF Signaling: A Key Pathway in Development and Disease. (2024). BenchSci. Available at: [Link]
-
Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (2024). MDPI. Available at: [Link]
-
FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. (2021). Cancers. Available at: [Link]
-
Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors (Review). (2020). Spandidos Publications. Available at: [Link]
-
The Fibroblast Growth Factor signaling pathway. (2015). Genes & Development. Available at: [Link]
-
Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. (2012). AACR Journals. Available at: [Link]
-
(A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway. (2021). ResearchGate. Available at: [Link]
-
Promising Results of FGFR Inhibitors in Solid Tumors. (2025). Oncodaily. Available at: [Link]
-
Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. (2015). Oncotarget. Available at: [Link]
-
Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. (2013). AACR Journals. Available at: [Link]
-
Clinical complexity of utilizing FGFR inhibitors in cancer therapeutics. (2020). Taylor & Francis Online. Available at: [Link]
-
The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. (2023). Annals of Clinical Case Reports. Available at: [Link]
-
The Development of FGFR Inhibitors. (2021). Targeted Oncology. Available at: [Link]
-
A Structure-guided Approach to Creating Covalent FGFR Inhibitors. (2012). Chemistry & Biology. Available at: [Link]
-
Inhibition of the fibroblast growth factor 2 (FGF2)/fibroblast growth factor receptor (FGFR) signaling pathway by targeting FGF/FGFR extracellular interactions: Towards the comprehension of the molecular mechanism through NMR approaches. (2022). MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
NMR backbone assignments of the tyrosine kinase domain of human fibroblast growth factor receptor 3 in apo state and in complex with inhibitor PD173074. (2016). Springer Link. Available at: [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor... (2017). ACS Publications. Available at: [Link]
-
Discovery and Characterization of Novel FGFR1 V561M Inhibitors via Virtual Screening and Molecular Dynamics Simulations. (2025). ACS Publications. Available at: [Link]
-
Design of novel FGFR1 inhibitors. (2018). ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. (2016). Preprints.org. Available at: [Link]
-
Identification and characterization of binding thermodynamics and kinetics of inhibitors targeting FGFR1 via molecular modelling and ligand Gaussian accelerated molecular dynamics simulations. (2023). RSC Publishing. Available at: [Link]
-
Design of new FGFR inhibitors. (2017). ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. (2018). Semantic Scholar. Available at: [Link]
-
NMR analysis of structural and dynamic perturbations to FGFR1 kinase on binding of type I and type II inhibitors. (2017). ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. (2021). White Rose Research Online. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. (2016). Molecules. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (2016). ResearchGate. Available at: [Link]
-
Project Thesis: Suzuki coupling of functionalized arylboronic acids... (2015). Diva-portal.org. Available at: [Link]
- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (2013). Google Patents.
-
Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. (2003). PubMed. Available at: [Link]
Sources
- 1. oncodaily.com [oncodaily.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Oncology Letters [spandidos-publications.com]
- 15. anncaserep.com [anncaserep.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. diva-portal.org [diva-portal.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Overcoming Protodeboronation in Electron-Rich Suzuki-Miyaura Couplings
Topic: Palladium-Catalyzed Cross-Coupling of Electron-Rich Aryl Boronic Acids Content Type: Application Note & Protocol Guide
Executive Summary
The Suzuki-Miyaura cross-coupling of electron-rich aryl boronic acids (e.g., 2,6-dimethoxyphenyl, 2-aminophenyl) presents a distinct kinetic challenge: the nucleophilic carbon-boron bond is highly susceptible to protodeboronation (hydrodeboronation) under the basic conditions required for transmetallation. This side reaction frequently outcompetes the desired cross-coupling, leading to low yields and the accumulation of hydro-deboronated byproducts (Ar-H).
This guide details the mechanistic failure modes of these substrates and provides three validated protocols to overcome them:
-
Rapid Transmetallation: Utilizing Buchwald precatalysts to accelerate the catalytic cycle.
-
Anhydrous Activation: Using potassium trimethylsilanolate (TMSOK) to eliminate proton sources.
-
Slow-Release Strategy: Employing MIDA boronates to maintain low steady-state concentrations of the labile species.[1]
Mechanistic Insight: The Kinetic Competition
The success of coupling electron-rich boronic acids relies on a "race" between two competing pathways: Transmetallation (Productive) and Protodeboronation (Destructive).
The Failure Mode: Protodeboronation
Electron-rich substituents (e.g., -OMe, -NH2) increase electron density at the ipso-carbon. Upon base activation (formation of the boronate "ate" complex
-
Key Driver: High pH accelerates this decomposition for electron-rich substrates.
-
Consequence: The boronic acid is consumed before it can find the Palladium catalyst.
The Solution: Accelerating Transmetallation
To win the race, we must either:
-
Accelerate Transmetallation (
): Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate rapid oxidative addition and create an open coordination site for immediate transmetallation. -
Suppress Protodeboronation (
): Remove proton sources (anhydrous conditions) or cap the boron (MIDA boronates).
Visualizing the Pathway
Figure 1: The kinetic competition. For electron-rich substrates,
Strategic Optimization Guide
Ligand Selection
For electron-rich substrates, Biaryl Phosphine Ligands (Buchwald Ligands) are the gold standard.
-
SPhos: Excellent for sterically hindered and electron-rich boronic acids. The methoxy groups on the ligand backbone provide stability.
-
XPhos: Superior for aryl chlorides and heteroaryl systems.[2]
-
Precatalysts (G3/G4): Use Pd-G4 precatalysts (e.g., XPhos Pd G4) instead of Pd(OAc)2 + Ligand. Precatalysts generate the active L-Pd(0) species immediately upon base exposure, eliminating the induction period where boronic acid decomposition often occurs.
Base & Solvent Systems
| Condition Type | Base | Solvent | Best For |
| Standard | Toluene/H2O (10:1) | Moderately stable substrates. | |
| Anhydrous | TMSOK (2.0 eq) | Toluene or THF | Highly unstable / Electron-rich substrates. Removes proton sources entirely. |
| Mild/Slow | Dioxane/H2O | MIDA boronates (requires water for slow hydrolysis). |
Experimental Protocols
Protocol A: The "Anhydrous Rescue" (TMSOK Method)
Best for: Substrates that decompose instantly in aqueous base (e.g., 2,6-dimethoxyphenylboronic acid). Mechanism: Potassium trimethylsilanolate (TMSOK) acts as a soluble, anhydrous base that activates the boronic ester/acid without introducing water.
Materials:
-
Aryl Halide (1.0 equiv)[3]
-
Electron-rich Boronic Acid/Pinacol Ester (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G4 or SPhos Pd G4 (2–5 mol%)
-
Base: Potassium Trimethylsilanolate (TMSOK) (2.0 equiv)
-
Solvent: Anhydrous Toluene or THF (0.2 M)
Procedure:
-
Preparation: Flame-dry a reaction vial/Schlenk tube and cool under Argon.
-
Charging: Add the Pd-precatalyst, boronic acid, and TMSOK inside a glovebox (recommended) or under a strong counter-flow of Argon. TMSOK is hygroscopic; handle quickly.
-
Solvent: Add anhydrous Toluene via syringe.
-
Reaction: Add the aryl halide (if liquid) via syringe. Seal the vessel.
-
Heating: Heat to 60–80°C.
-
Note: TMSOK creates a homogeneous solution, facilitating rapid reaction (often < 1 hour).
-
-
Workup: Filter through a silica plug to remove Pd residues, concentrate, and purify.
Protocol B: MIDA Boronate "Slow-Release"
Best for: Heteroaryl boronic acids or when anhydrous conditions fail. Mechanism: The MIDA ligand protects the boron center. Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in small portions.[4] This keeps the standing concentration of the unstable acid low, minimizing decomposition.[1]
Materials:
-
Aryl Halide (1.0 equiv)[3]
-
MIDA Boronate (1.5 equiv)[3]
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (or SPhos Pd G4)
-
Base:
(3.0 equiv) -
Solvent: Dioxane : Water (5:1 ratio) (0.1 M)
Procedure:
-
Combine aryl halide, MIDA boronate, precatalyst, and
in a vial. -
Add the Dioxane/Water mixture. Degassing is critical here to prevent homocoupling. Sparge with Argon for 10 mins.
-
Heat to 60°C.
-
Monitor by LCMS.[5] The reaction may take longer (4–12 hours) due to the slow release kinetics.
Decision Tree for Optimization
Figure 2: Optimization logic for difficult couplings.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Full conversion of Boronic Acid to Ar-H | Rapid Protodeboronation | Switch to Protocol A (TMSOK) . Ensure solvent is strictly anhydrous. |
| Homocoupling (Ar-Ar) observed | Oxidative coupling due to | Degas solvents more rigorously. Switch to Pd-G4 precatalysts to skip Pd(II) reduction step. |
| No reaction, SM remains | Catalyst poisoning or poor oxidative addition | Switch to XPhos or RuPhos (for chlorides). Increase temp to 100°C. |
| Boronic Acid insoluble | Poor phase transfer | Use TMSOK (soluble in organic phase) or add a phase transfer catalyst (TBAB). |
References
-
Mechanistic Studies on Protodeboronation
-
Anhydrous Coupling with TMSOK
-
Denmark, S. E., & Smith, R. C. (2010). "Palladium-Catalyzed Cross-Coupling of Silanolates: The Use of Potassium Trimethylsilanolate." Journal of the American Chemical Society.[2][6] (Foundational work on silanolates adapted for boronates).
- See also: "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
-
-
MIDA Boronates (Slow Release)
-
Buchwald Ligands & Precatalysts
- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.
Sources
Application Note: Chan-Lam Coupling of 3-Chloro-4,5-dimethoxyphenylboronic acid
Introduction
3-Chloro-4,5-dimethoxyphenylboronic acid (CAS: 1701449-18-4) is a high-value building block frequently employed in the synthesis of kinase inhibitors and GPCR modulators. Its unique substitution pattern—combining the electron-donating properties of a dimethoxy motif with the lipophilicity and orthogonal reactivity of a meta-chlorine—makes it a versatile scaffold.
However, incorporating this moiety via Chan-Lam coupling (oxidative cross-coupling) presents specific challenges compared to standard Suzuki couplings. The electron-rich nature of the 4,5-dimethoxy ring increases the rate of protodeboronation (hydrolysis of the C-B bond), a common competitive pathway that leads to the formation of the reduced arene (3-chloro-1,2-dimethoxybenzene) rather than the desired C-N or C-O coupled product.
This guide provides optimized protocols designed to maximize cross-coupling efficiency while suppressing protodeboronation, ensuring high yields and reproducibility.
Substrate Analysis & Mechanistic Strategy
Electronic Profile
-
Electron Donating Groups (EDGs): The 4- and 5-methoxy groups significantly increase electron density on the aryl ring. In Chan-Lam cycles, electron-rich boronic acids undergo transmetallation to Copper(II) readily but are highly susceptible to acid-catalyzed protodeboronation.
-
Electron Withdrawing Group (EWG): The 3-chloro substituent provides a mild inductive withdrawal (
), which slightly stabilizes the C-B bond compared to a simple 3,4-dimethoxyphenylboronic acid, but not enough to prevent hydrolysis in wet, acidic conditions.
Strategic Adjustments
To counteract the instability of this specific boronic acid, this protocol emphasizes:
-
Moisture Control: Strict use of activated 4Å Molecular Sieves (MS) to scavenge water generated during the reaction.
-
Base Selection: Use of Pyridine or 2,6-Lutidine to buffer the reaction and act as a ligand for the Copper species.
-
Oxidant: Controlled oxygen exposure (O2 balloon or dry air sparge) to facilitate the oxidation of the intermediate Cu(II)-complex to the reductive-elimination-competent Cu(III) species.
Experimental Protocols
Protocol A: N-Arylation (Primary/Secondary Amines & Anilines)
Recommended for valuable substrates where yield is prioritized over catalyst economy.
Reaction Scheme:
Materials:
-
Substrate: Amine (1.0 equiv)
-
Reagent: 3-Chloro-4,5-dimethoxyphenylboronic acid (1.5 – 2.0 equiv)
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)[1]
-
Base/Ligand: Pyridine (2.0 equiv)
-
Additive: Activated 4Å Molecular Sieves (Powdered, 200 mg/mmol)
-
Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)
Step-by-Step Procedure:
-
Activation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of dry nitrogen.
-
Loading: Add the amine (1.0 equiv), 3-Chloro-4,5-dimethoxyphenylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv), and activated 4Å molecular sieves.
-
Solvation: Add anhydrous DCM (10 mL per 1 mmol amine).
-
Base Addition: Add Pyridine (2.0 equiv) dropwise. Note: The solution typically turns a deep blue/green color indicating the formation of the active Cu-pyridine complex.
-
Oxidation Initiation: Do not seal the flask under Nitrogen. Attach a drying tube (packed with CaCl₂) or a balloon filled with O₂. If using ambient air, ensure the flask is open to the atmosphere via a drying tube to allow oxygen ingress while excluding moisture.
-
Reaction: Stir vigorously at room temperature (20–25 °C) for 16–24 hours.
-
Monitoring: Check by TLC or LCMS. If the boronic acid is consumed but starting amine remains, add another 0.5 equiv of boronic acid.
-
-
Workup:
-
Dilute with EtOAc.
-
Filter through a pad of Celite to remove molecular sieves and copper salts. Rinse the pad with EtOAc.
-
Wash the filtrate with 10% aqueous NH₄OH (or saturated NH₄Cl/NH₄OH 9:1) to sequester residual copper (aqueous layer will turn blue).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: O-Arylation (Phenols)
Optimized for ether synthesis. Phenols are less nucleophilic than amines, often requiring slightly more forcing conditions.
Materials:
-
Substrate: Phenol (1.0 equiv)
-
Reagent: 3-Chloro-4,5-dimethoxyphenylboronic acid (2.0 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv)[1]
-
Base: Triethylamine (TEA) (2.0 equiv) or Pyridine (3.0 equiv)
-
Additive: 4Å Molecular Sieves (Critical)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Setup: Charge a flask with the Phenol (1.0 equiv), Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and 4Å MS.
-
Solvent: Add DCM (0.1 M).
-
Base: Add TEA (2.0 equiv).
-
Atmosphere: Equip with an O₂ balloon. The higher partial pressure of oxygen is often necessary for efficient phenol coupling compared to amines.
-
Reaction: Stir at room temperature for 24–48 hours.
-
Note: If conversion is slow after 24h, gently warm to 35 °C. Avoid refluxing DCM as it limits oxygen solubility.
-
-
Workup: Follow the standard Celite filtration and NH₄OH wash procedure described in Protocol A.
Quantitative Data & Optimization
Table 1: Solvent and Base Screening Effects (Model Substrate: Morpholine)
| Entry | Solvent | Base (2 eq) | Catalyst (1 eq) | Yield (%) | Observation |
| 1 | DCM | Pyridine | Cu(OAc)₂ | 88% | Optimal. Minimal protodeboronation. |
| 2 | MeOH | Pyridine | Cu(OAc)₂ | 65% | Faster reaction, but 20% protodeboronation byproduct observed. |
| 3 | MeCN | TEA | Cu(OAc)₂ | 72% | Good conversion, slightly messier crude profile. |
| 4 | DMF | Pyridine | Cu(OAc)₂ | 40% | Low conversion; O₂ solubility is lower in DMF. |
| 5 | DCM | None | Cu(OAc)₂ | <5% | Base is required for catalyst turnover and H-abstraction. |
Mechanism & Workflow Visualization
Mechanistic Pathway
The cycle involves the formation of a Cu(II)-substrate complex, transmetallation with the boronic acid, oxidation to a high-energy Cu(III) species, and finally reductive elimination to form the bond.
Figure 1: Catalytic cycle of Chan-Lam coupling highlighting the critical oxidation step and the risk of protodeboronation.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for N-arylation.[2]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Inefficient oxidation or wet solvent. | Ensure vigorous stirring (O₂ mass transfer). Use fresh anhydrous DCM and activated sieves. Switch to O₂ balloon. |
| Protodeboronation | High moisture content or acidic impurities. | Double the amount of Molecular Sieves. Ensure Boronic Acid is free of boroxine contaminants. Add base after solvent. |
| Green/Blue Emulsion | Copper salts remaining in organic layer. | Wash organics with 10% aqueous Ethylenediamine or NH₄OH until the aqueous layer is no longer blue. |
| Stalled Reaction | Catalyst death (reduction to Cu(0) or Cu(I)). | Add additional 0.2 equiv Cu(OAc)₂ and refill O₂ balloon. |
References
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids.[3] Tetrahedron Letters, 39(19), 2937–2940. Link
-
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933–2936.[4] Link
-
Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856. Link
-
Vantourout, J. C., et al. (2016). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Link
Sources
Preparation of benzoxaborole derivatives from 3-Chloro-4,5-dimethoxyphenylboronic acid
Executive Summary
This application note details the synthetic conversion of 3-Chloro-4,5-dimethoxyphenylboronic acid into functionalized 1,3-dihydro-1-hydroxy-2,1-benzoxaboroles . Benzoxaboroles are a privileged pharmacophore in medicinal chemistry, known for their unique physicochemical properties, including high water solubility and the ability to engage in reversible covalent interactions with biological targets (e.g., Tavaborole, Crisaborole).
The protocol outlined below overcomes the inherent challenge of functionalizing an electron-rich, halogenated phenyl ring by utilizing a Directed Ortho-Metalation (DoM) strategy. This approach ensures high regioselectivity and preserves the critical carbon-boron bond throughout the synthesis.
Strategic Retro-Synthesis & Mechanism
The transformation relies on the construction of the oxaborole ring via the introduction of a hydroxymethyl group ortho to the boronic acid moiety.
Synthetic Challenges:
-
Regioselectivity: The starting material has two available protons (C2 and C6). The C2 position is sterically crowded (flanked by Cl and B), while C6 is activated by the ortho-methoxy group (C5), making C6 the preferred site for lithiation.
-
Chemistability: The C3-Chlorine atom poses a risk of Lithium-Halogen exchange if standard n-butyllithium is used.
-
Boron Protection: Free boronic acids are incompatible with organolithium reagents.
The Solution:
-
Protection: Conversion to the pinacol ester (Bpin) to mask the Lewis acidity of boron.
-
Base Selection: Use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) , a non-nucleophilic, bulky base, to effect deprotonation at C6 without attacking the C-Cl bond.
-
Cyclization: Reduction of the intermediate formyl-boronate triggers spontaneous cyclization under acidic conditions.
Pathway Visualization
Caption: Figure 1. Strategic workflow for the conversion of boronic acid to benzoxaborole, highlighting the critical protection and lithiation steps.
Detailed Experimental Protocols
Step 1: Pinacol Protection of Boronic Acid
Objective: To convert the Lewis-acidic boronic acid into a lipophilic, base-stable pinacol ester.
Reagents:
-
3-Chloro-4,5-dimethoxyphenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
MgSO₄ (anhydrous, 2.0 equiv)
-
Dichloromethane (DCM) or THF (0.5 M concentration)
Procedure:
-
Charge a round-bottom flask with the boronic acid starting material and pinacol.
-
Add DCM and stir until dissolved.
-
Add anhydrous MgSO₄ to sequester the water generated during condensation.
-
Stir at Room Temperature (RT) for 12–16 hours.
-
Checkpoint: Monitor by TLC (stain with curcumin or KMnO₄). The polar acid spot should disappear, replaced by a less polar ester spot.
-
-
Filter off the solids and concentrate the filtrate in vacuo.
-
Purification: Usually not required. If necessary, pass through a short silica plug (Hexanes/EtOAc 9:1).
-
Yield Expectation: >95% (White solid).[1]
Step 2: Regioselective Formylation (The Critical Step)
Objective: To introduce the aldehyde handle at the C6 position (ortho to Boron and OMe) without disturbing the C3-Chlorine.
Reagents:
-
Pinacol boronate from Step 1 (1.0 equiv)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv)
-
n-Butyllithium (2.5 M in hexanes) (1.2 equiv)
-
DMF (anhydrous, 3.0 equiv)
-
THF (anhydrous, 0.2 M concentration)
Protocol:
-
Preparation of LiTMP:
-
In a flame-dried Schlenk flask under Argon, dissolve TMP in THF.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Dropwise add n-BuLi. Stir for 30 mins at -78°C to form LiTMP.
-
Why? LiTMP is a strong, bulky base that performs deprotonation rather than nucleophilic attack, preventing side reactions with the boronate or chlorine.
-
-
Lithiation:
-
Dissolve the Pinacol boronate (Step 1) in minimal anhydrous THF.
-
Add this solution dropwise to the LiTMP solution at -78°C over 20 minutes.
-
Stir at -78°C for 1 hour. The solution typically turns deep yellow/orange, indicating the formation of the aryl lithium species.
-
-
Formylation:
-
Add anhydrous DMF dropwise to the reaction mixture at -78°C.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
-
Quench:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with EtOAc (3x). Wash organics with water and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Note: The product is the o-formyl phenylboronic ester.
-
Step 3: Reductive Cyclization to Benzoxaborole
Objective: Reduction of the aldehyde to the alcohol, followed by acid-catalyzed hydrolysis of the pinacol and intramolecular cyclization.
Reagents:
-
Crude Formyl Boronate (from Step 2)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Methanol/THF (1:1)
-
6N HCl (for workup)
Procedure:
-
Dissolve the crude formyl boronate in MeOH/THF (1:1).
-
Cool to 0°C.
-
Add NaBH₄ portion-wise (gas evolution will occur).
-
Stir at RT for 1 hour.
-
Cyclization Workup:
-
Cool to 0°C. Carefully acidify with 6N HCl to pH ~1.
-
Stir vigorously for 2 hours. This cleaves the pinacol group and drives the equilibrium toward the cyclic benzoxaborole.
-
-
Isolation:
-
Extract with EtOAc or DCM.
-
Crucial: Benzoxaboroles can be amphiphilic. If the product does not extract well, salt the aqueous layer heavily with NaCl.
-
-
Purification: Recrystallization from Toluene/Heptane or Water/Acetonitrile is preferred over chromatography to avoid boronic acid streaking.
Analytical Characterization & QC
Expected Data for 6-Chloro-4,5-dimethoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole:
| Analytical Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 4.90 - 5.05 ppm (s, 2H) | The benzylic methylene (-CH₂-O-) protons distinct to the oxaborole ring. |
| ¹H NMR (DMSO-d₆) | δ 9.00 - 9.20 ppm (s, 1H) | The Boron-Hydroxyl (B-OH) proton. Disappears on D₂O shake. |
| ¹¹B NMR | δ 30 - 35 ppm | Broad singlet typical of tricoordinate oxaborole species (distinct from tetracoordinate "ate" complexes). |
| HPLC | Retention Time shift | Product will be significantly more polar (earlier eluting) than the pinacol ester intermediate. |
Troubleshooting Guide
-
Issue: Low yield in Step 2 (Lithiation).
-
Cause: Moisture in THF or incomplete formation of LiTMP.
-
Fix: Ensure THF is distilled from Na/Benzophenone. Titrate n-BuLi before use.
-
-
Issue: De-chlorination observed.
-
Cause: LiTMP was not cold enough, or n-BuLi was used directly.
-
Fix: Strictly maintain -78°C. Ensure n-BuLi is fully consumed by TMP before adding the substrate.
-
-
Issue: Pinacol group won't hydrolyze.
-
Fix: Increase HCl concentration or use phenylboronic acid (transesterification scavenger) in the workup to trap the pinacol.
-
References
-
Adamczyk-Woźniak, A., et al. (2015).[2] Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(24), 12241–12297.
-
Baker, S. J., et al. (2011).[1] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry, 49(15), 4447–4450.
-
Anacor Pharmaceuticals, Inc. (2006).[1][3] Boron-containing small molecules. US Patent 7,816,344.[3]
-
Snieckus, V. (1990). Directed Ortho Metalation.[4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.
-
Knochel, P., et al. (2006).[4] Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition, 45(18), 2958–2972.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2555625A1 - Process for preparing benzoxaboroles - Google Patents [patents.google.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Green chemistry Suzuki coupling in aqueous media with boronic acids
From Micellar Nanoreactors to Ligand-Free Systems
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, traditionally relying on volatile organic solvents (VOCs) like DMF, dioxane, or toluene. This guide details the transition to aqueous media , leveraging the hydrophobic effect to accelerate reaction rates while drastically reducing the environmental footprint (E-Factor). We present two distinct, field-validated protocols: Micellar Catalysis (using TPGS-750-M) for complex, lipophilic drug intermediates, and a Ligand-Free Heterogeneous method (Pd/C) for robust, cost-sensitive scale-up.
Mechanistic Insight: The Hydrophobic Effect & Nanoreactors
Running organic reactions in water seems counterintuitive due to solubility issues. However, under micellar catalysis conditions, water acts as the driving force rather than just a solvent.
-
The Principle: Amphiphilic surfactants (e.g., TPGS-750-M) form nanomicelles in water.
-
The Acceleration: Lipophilic substrates and the catalyst migrate into the hydrophobic core of these micelles to escape the aqueous bulk. This effectively creates extremely high local concentrations of reactants within the "nanoreactor," often exceeding 5 M, which accelerates the reaction rate significantly compared to homogenous organic solutions.
Visualizing the Micellar Catalytic Cycle
The following diagram illustrates the pathway where the micelle serves as the active reaction vessel.
Figure 1: The hydrophobic effect drives lipophilic substrates and catalysts into the micellar core, increasing effective molarity and reaction speed.
Critical Parameter Optimization
Before beginning, select the protocol based on your substrate complexity.
| Parameter | Protocol A: Micellar (TPGS-750-M) | Protocol B: Heterogeneous (Pd/C) |
| Best For | Complex APIs, sterically hindered substrates, low catalyst loading (ppm levels). | Simple biaryls, cost-sensitive scale-up, easy filtration workup. |
| Catalyst | Pd(dtbpf)Cl₂ or Pd(OAc)₂ + SPhos | 10% Pd/C (unreduced or reduced) |
| Surfactant | TPGS-750-M (2 wt % in water) | None (or CTAB if dispersity is poor) |
| Base | Et₃N (mild) or K₃PO₄ (inorganic) | K₂CO₃ or Na₂CO₃ |
| Temperature | RT to 45 °C | 45 °C to 80 °C |
| Atmosphere | Inert (Argon/Nitrogen) recommended | Tolerant to air (reaction dependent) |
Protocol A: Micellar Catalysis (TPGS-750-M)
The "Gold Standard" for Green Drug Discovery.
Reagents:
-
Surfactant Solution: 2 wt % TPGS-750-M in degassed HPLC-grade water.
-
Catalyst: Pd(dtbpf)Cl₂ (1-2 mol %) or Pd(OAc)₂/SPhos (1:2 ratio).
-
Base: Triethylamine (Et₃N) or K₃PO₄.
-
Solvent: None (Water is the medium).
Step-by-Step Methodology:
-
Surfactant Prep: Dissolve TPGS-750-M in water to create a clear 2 wt % solution. Note: This solution is stable and can be stored on the bench.
-
Charging: To a reaction vial containing a stir bar, add the aryl halide (1.0 equiv) and aryl boronic acid (1.2 equiv).
-
Media Addition: Add the 2 wt % TPGS-750-M solution. The global concentration of substrates should be 0.5 M to 1.0 M (high concentration is beneficial).
-
Base & Catalyst: Add the base (2.0 - 3.0 equiv). Then, add the Pd catalyst.[1][2]
-
Expert Tip: If using Et₃N, the reaction often proceeds at Room Temperature (RT). If using inorganic bases, mild heating (45 °C) ensures solubility of the base in the aqueous phase.
-
-
Reaction: Stir vigorously (>1000 rpm). Vigorous stirring is critical to maintain micelle dispersion and mass transfer.
-
Monitoring (Self-Validation): Monitor via TLC or HPLC.
-
QC Check: Take a 50 µL aliquot, dilute with 500 µL EtOAc, filter through a silica plug, and analyze.
-
-
Workup:
-
Option A (In-Flask Extraction): Add a minimal amount of "green" organic solvent (e.g., EtOAc or MTBE) to the reaction vessel. Stir gently. The organic layer will separate.
-
Option B (Precipitation): If the product is a solid, cool to 4 °C. The product often precipitates out of the micelle. Filter and wash with water.
-
Protocol B: Ligand-Free Heterogeneous (Pd/C)
Robust, scalable, and recyclable.[3][4]
Reagents:
-
Catalyst: 10% Pd/C (approx. 0.5 - 1.0 mol % Pd loading).
-
Base: K₂CO₃ (2.0 equiv).
-
Media: Water:Ethanol (1:1) or pure Water (if substrates have some polarity).
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve K₂CO₃ in water (or water/EtOH mix).
-
Substrate Addition: Add Aryl Halide (1.0 equiv) and Boronic Acid (1.3 equiv).
-
Catalyst Addition: Carefully add 10% Pd/C.
-
Safety Note: Pd/C can be pyrophoric when dry. Wet with a drop of water before addition if using large scales.
-
-
Reaction: Heat to 60-80 °C under air (or N₂ for sensitive substrates). Stirring must be efficient to keep Pd/C suspended.
-
Validation: Reaction is usually complete in 2-6 hours.
-
Visual Check: The black Pd/C should remain suspended. If "Pd mirrors" form on the glass, the catalyst is leaching/decomposing (plating out).
-
-
Workup:
-
Filtration: Filter the hot mixture through a Celite pad to remove Pd/C.
-
Recycling: The Pd/C filter cake can often be washed with water/ethanol and reused for 2-3 cycles (though activity may drop by ~10% per cycle).
-
Troubleshooting & Signal Pathways
The most common failure mode in aqueous Suzuki coupling is Protodeboronation (hydrolysis of the C-B bond), yielding the de-borylated arene (Ar-H) instead of the product.
Diagnostic Workflow
Figure 2: Decision tree for diagnosing reaction failure, distinguishing between catalyst deactivation and substrate decomposition.
Specific Fixes:
-
Protodeboronation: If you see Ar-H, the base is likely too strong or the temp is too high. Switch from K₂CO₃ to K₃PO₄ or Et₃N.
-
Oxidative Homocoupling: If you see Ar-Ar (from the boronic acid), oxygen is present. Degas your water more thoroughly.
Sustainability Metrics
To validate the "Green" claim, calculate the E-Factor for your specific run.
Formula:
-
Standard Organic Suzuki: E-Factor ~ 50–100 (due to solvent loss).
-
Aqueous Micellar Suzuki: E-Factor ~ 5–10.
-
Note: Water is generally excluded from the waste calculation in E-Factors unless it is heavily contaminated.[5] However, Process Mass Intensity (PMI) includes water.
-
Data Comparison:
| Metric | Traditional (DMF/Toluene) | Aqueous (TPGS-750-M) |
|---|---|---|
| Reaction Temp | 80–110 °C | 25–45 °C |
| Organic Solvent | 100% of media | <10% (extraction only) |
| Yield | 85-95% | 80-98% |
| PMI | High (>100) | Low (<20) |
References
-
Lipshutz, B. H., & Ghorai, S. (2008).
-
Gallou, F., et al. (2016). "Surfactant Technology: New Opportunities for Green Chemistry in Pharmaceutical Applications." Organic Process Research & Development.
-
Polshettiwar, V., et al. (2010).[6] "Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls."[4][6] ChemSusChem.[6]
-
Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry.
-
Novartis/Lipshutz Group. (2020). "A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant." Organic Process Research & Development.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligand-free Pd catalyzed cross-coupling reactions in an aqueous hydrotropic medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic C-C Bond Formation Utilizing 3-Chloro-4,5-dimethoxyphenylboronic Acid
Introduction: A Privileged Scaffold in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the precise construction of carbon-carbon bonds is paramount. 3-Chloro-4,5-dimethoxyphenylboronic acid has emerged as a particularly valuable building block. Its unique substitution pattern—an electron-donating dimethoxy motif combined with a deactivating, yet synthetically useful, chloro group—offers a nuanced electronic profile that can be exploited for selective bond formation.[1] This guide provides an in-depth exploration of the primary palladium-catalyzed cross-coupling reactions for which this reagent is suited, moving beyond simple protocols to elucidate the mechanistic rationale behind reagent selection and condition optimization.
The primary focus will be on the Suzuki-Miyaura coupling, the most direct application for a boronic acid. We will also explore protocols for Heck-type and Sonogashira-type reactions, where the boronic acid serves as a potent arylating agent in oxidative coupling methodologies. These reactions are foundational for synthesizing complex biaryls, conjugated enynes, and substituted alkenes, which are core structures in many pharmaceutical agents and functional materials.[2][3][4]
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is the first step toward successful and reproducible results.
| Property | Value |
| Molecular Formula | C₈H₁₀BClO₄ |
| Molecular Weight | 216.43 g/mol |
| CAS Number | 1701449-18-4 |
| Appearance | White to off-white solid |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep dry. |
Handling Insights: Boronic acids are generally more stable and less toxic than their organotin or organozinc counterparts.[5] However, they are susceptible to protodeboronation , especially under harsh acidic or basic conditions or upon prolonged exposure to moisture. While the pinacol ester derivative offers enhanced stability, the boronic acid is often reactive enough for most applications and more atom-economical.[6]
The Workhorse Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the cornerstone method for coupling 3-Chloro-4,5-dimethoxyphenylboronic acid with various organic halides and pseudohalides (e.g., triflates).[6][7] The reaction's robustness, functional group tolerance, and the non-toxic nature of its boron-containing byproducts make it a preferred method in drug development.[8]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding these steps is critical for troubleshooting and optimizing reaction conditions.[7]
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq., e.g., 0.5 mmol), 3-Chloro-4,5-dimethoxyphenylboronic acid (1.1-1.5 eq., e.g., 0.6 mmol, 130 mg), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and ligand (e.g., SPhos, 0.02-0.10 eq.).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with nitrogen or argon for 5-10 minutes. This is critical to prevent catalyst deactivation.
-
Solvent and Base Addition: Add a degassed solvent (e.g., 1,4-dioxane, 3 mL) via syringe, followed by a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 1 mL). [9]4. Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product. [10]
Extended Applications: Oxidative Coupling Reactions
Beyond the classic Suzuki-Miyaura reaction, 3-Chloro-4,5-dimethoxyphenylboronic acid can serve as the arylating agent in oxidative C-C bond-forming reactions, such as Heck-type and Sonogashira-type couplings. These methods avoid the use of organohalides as the aryl source. [11]
Oxidative Heck-Type Reaction
The halide-free Heck-type reaction couples the boronic acid with an alkene. A key difference from the Suzuki reaction is the requirement of an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) formed after the C-C bond formation step. [11][12]
Caption: Catalytic cycle for the oxidative Heck-type reaction using a boronic acid.
Protocol 2: Oxidative Heck-Type Coupling with an Alkene
-
Setup: In a pressure-tolerant vial, combine 3-Chloro-4,5-dimethoxyphenylboronic acid (1.5 eq.), the desired alkene (e.g., n-butyl acrylate, 1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., Cu(OAc)₂, Ag₂O, or benzoquinone, 2.0 eq.).
-
Solvent: Add a suitable solvent such as DMF or DMSO.
-
Reaction: Seal the vial and heat to 100-120 °C for 12-24 hours.
-
Workup & Purification: After cooling, filter the reaction mixture through a pad of Celite to remove metal salts. Dilute the filtrate with water and extract with an organic solvent. Purify using standard chromatographic techniques. [11]
Oxidative Sonogashira-Type Reaction
Similarly, a C(sp²)-C(sp) bond can be formed by coupling the boronic acid with a terminal alkyne. This process also operates via an oxidative cycle. [13]
Protocol 3: Oxidative Sonogashira-Type Coupling with a Terminal Alkyne
-
Setup: To a vial, add 3-Chloro-4,5-dimethoxyphenylboronic acid (1.2 eq.), the terminal alkyne (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), an oxidant (e.g., Ag₂O, 1.5 eq.), and a base (e.g., Et₃N, 3.0 eq.). [13]2. Solvent: Add a solvent such as acetonitrile or NMP. [13]3. Reaction: Seal the vial and stir at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by TLC/LC-MS.
-
Workup & Purification: Filter the mixture through Celite, concentrate the filtrate, and purify the residue by column chromatography to yield the arylalkyne product.
References
-
Bedford, R. B. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemistry—A European Journal, 9(1), 2-15. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Billingsley, K. L. (2007). Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes. DSpace@MIT. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
The Organic Chemist. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 358. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Maj, A. M., et al. (2015). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. Molecules, 20(8), 14384-14407. [Link]
-
ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. [Link]
-
SciSpace. (n.d.). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. [Link]
-
Hashem, E., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(12), 1541. [Link]
-
Newman, S. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14515-14522. [Link]
-
Reddy, R. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1599-1606. [Link]
-
Shibasaki, M., & Vogl, E. M. (2004). The Heck Reaction. Journal of Organometallic Chemistry, 689(24), 4566-4581. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Joó, F., et al. (2015). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling in water and air. RSC Advances, 5(102), 83870-83878. [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2348. [Link]
-
ResearchGate. (2013). Synthesis, Spectroscopic Investigations, Quantum Chemical Studies (Ab-initio & DFT) and Antimicrobial Activities of 3-(3-Chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl-Phenyl) prop-2-en-1-one. [Link]
-
Al-Sehemi, A. G., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7088. [Link]
-
Raimondi, M. V., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6581. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6241. [Link]
-
Diva-portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. drughunter.com [drughunter.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lab Reporter [fishersci.se]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 3-Chloro-4,5-dimethoxyphenylboronic acid
Topic: Preventing protodeboronation of 3-Chloro-4,5-dimethoxyphenylboronic acid Content type: Technical Support Center Guide
Case ID: #BOR-3CL-DM-001 Status: Active Subject: Prevention of C-B bond cleavage (Protodeboronation) during cross-coupling.
Executive Summary & Diagnostic
The Issue: Users frequently report low yields when employing 3-Chloro-4,5-dimethoxyphenylboronic acid (CAS: 1701449-18-4) in Suzuki-Miyaura couplings. The primary failure mode is protodeboronation , where the boronic acid moiety is replaced by a hydrogen atom, yielding 1-chloro-2,3-dimethoxybenzene (veratrole derivative) instead of the desired biaryl product.
Why this specific molecule? This substrate sits in a "reactivity valley." The 4,5-dimethoxy groups are strong electron donors (Resonance Effect, +R), significantly increasing electron density at the ipso-carbon (the carbon attached to Boron). This makes the C-B bond highly susceptible to protonolysis, particularly via the boronate anion intermediate formed under basic conditions. The 3-chloro substituent , while inductively withdrawing (-I), adds steric pressure that can retard the rate of transmetalation, giving the decomposition pathway more time to occur.
Diagnostic Checklist:
-
LC-MS: Do you see a large peak with Mass = [M-B(OH)2 + H]? (For this molecule, look for MW ≈ 172.6 Da for the deboronated byproduct).
-
1H NMR: Look for the appearance of a new aromatic proton signal that integrates to 1H, often upfield of the original signals due to the loss of the electron-withdrawing Boron group.
-
Reagent Quality: Is the starting material turning brown or moist? (Indicative of auto-deboronation upon storage).
Mechanism of Failure
To solve the problem, we must understand the enemy. Protodeboronation in this system is likely base-catalyzed but driven by the electron-rich nature of the ring.
The Pathway to Destruction
-
Base Activation: The boronic acid reacts with the base (e.g.,
) to form the boronate anion . This is the active species for coupling and decomposition. -
Proton Capture: The electron-rich ipso-carbon attacks a proton source (usually
or solvent protons). -
C-B Cleavage: The C-B bond breaks, releasing Boric acid and the deboronated arene.
Caption: Kinetic competition between the desired transmetalation (Green) and the parasitic protodeboronation (Red).
Troubleshooting & Solutions (Q&A)
Category A: Reaction Conditions
Q: I am using standard conditions (
-
The Fix: Switch to anhydrous conditions . Water is the primary proton source. By removing it, you shut down the main decomposition pathway.
Q: Which base should I use if I can't use aqueous carbonate?
A: Use anhydrous Potassium Phosphate (
-
Why: These bases have low solubility in organic solvents, creating a "slow-release" effect for the active boronate species, keeping its concentration low relative to the catalyst.
Q: Does temperature matter? A: Yes. Protodeboronation generally has a higher activation energy than transmetalation.
-
The Fix: Lower the temperature to 60°C - 80°C . If the catalyst is too slow at this temperature, upgrade the catalyst (see below) rather than increasing the heat.
Category B: Reagent Engineering
Q: My boronic acid degrades even before the reaction starts. What can I do?
A: Convert the boronic acid to a more stable derivative. The free acid
-
Option 1: Pinacol Ester (BPin): Thermally more stable and releases the active species more slowly.
-
Option 2: MIDA Boronate: The N-methyliminodiacetic acid (MIDA) ester protects the boron atom by rehybridizing it to
, shutting down the empty p-orbital that invites base attack. This requires a specific "slow-release" hydrolysis protocol. -
Option 3: Potassium Trifluoroborate (
): These salts are air-stable solids that hydrolyze slowly in the reaction mixture, maintaining a low steady-state concentration of the active species.
Category C: Catalyst Selection
Q: Can a better catalyst stop deboronation?
A: Indirectly, yes. By increasing the rate of the productive reaction (
-
Recommendation: Switch to Pre-catalysts containing bulky, electron-rich ligands like XPhos-Pd-G2 or SPhos-Pd-G2 .
-
Why: These catalysts facilitate rapid oxidative addition and transmetalation, consuming the boronate before it has time to fall apart.
Validated Experimental Protocols
Protocol A: The "Anhydrous" Method (Recommended First Line)
Best for: Standard coupling partners where the boronic acid is moderately unstable.
-
Vessel: Oven-dried Schlenk tube or microwave vial with a magnetic stir bar.
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
3-Chloro-4,5-dimethoxyphenylboronic acid (1.2 - 1.5 equiv)
- (2 mol%) + SPhos (4 mol%) OR SPhos-Pd-G2 (2 mol%)
-
Anhydrous
(3.0 equiv, finely ground)
-
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
-
Procedure:
Protocol B: The "MIDA Slow-Release" Method (High Stability)
Best for: Extremely difficult couplings or when Protocol A fails.
-
Preparation: Synthesize the MIDA boronate of your substrate (reflux boronic acid with MIDA in Toluene/DMSO).
-
Coupling:
-
MIDA Boronate (1.5 equiv)
-
Aryl Halide (1.0 equiv)[1]
- / XPhos (catalytic)
- (3.0 equiv)
-
-
Solvent: Dioxane : Water (10:1) .
-
Mechanism: The water is strictly controlled. It slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid in minute quantities that are immediately consumed by the catalyst.
Troubleshooting Logic Tree
Caption: Step-by-step decision matrix for diagnosing and fixing yield loss.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3] Link
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[3] Link
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed. Journal of the American Chemical Society.[3] Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
BenchChem Technical Data. Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid.Link (Analogous substrate data).
Sources
Improving yields in Suzuki coupling of sterically hindered boronic acids
[1]
Module 2: The "Leak" (Protodeboronation)
User Question: "I see the aryl halide remaining in the LCMS, but my boronic acid has disappeared and turned into the de-boronated arene (Ar-H). What is happening?"
Technical Analysis: You are encountering Protodeboronation .[1][2][3][4][5] This is the primary failure mode for hindered Suzuki couplings.
-
The Paradox: Bulky ligands (like XPhos) are necessary for coupling, but recent kinetic studies suggest they can accelerate protodeboronation by increasing the concentration of active base in the proximity of the boronic acid or by slowing transmetalation so much that the boronic acid decomposes before it can react [1].
-
The Cause: High pH + Water + High Temp + Slow Transmetalation = Hydrolysis of the C-B bond.
Troubleshooting Protocol:
-
Switch Boron Source:
-
Modify the Base/Solvent System:
-
Avoid:
or in at high temps ( ). -
Adopt:Anhydrous conditions (see Protocol B below) or use weak bases like
with controlled water ratios (e.g., 4:1 Dioxane:H2O).
-
Module 3: Experimental Protocols
Here are two distinct protocols. Method A is the standard for moderately hindered systems. Method B is the "Nuclear Option" for severely hindered substrates where protodeboronation is dominant.
Method A: The "Buchwald G4" Standard (Moderate Hindrance)
Best for: Ortho-substituted halides coupling with standard boronic acids.
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%).
-
Why G4? It contains the precatalyst that activates at room temperature, preventing the need to heat the reaction before the active species is formed.
-
-
Base:
(2.0 equiv, 0.5 M aqueous solution). -
Solvent: THF or 1,4-Dioxane.
-
Procedure:
-
Charge vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4.
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed solvent and aqueous base via syringe.
-
Stir vigorously at 40–60°C . (Avoid boiling; G4 works at lower temps).
-
Method B: The "Anhydrous" Protocol (Severe Hindrance)
Best for: Tetra-ortho substitutions or unstable boronic acids. Reference: Modified from Denmark et al. and organosilanolate protocols [3].
-
Catalyst: Pd-PEPPSI-IPr (2.0 mol%).
-
Base: Potassium Trimethylsilanolate (TMSOK) (2.0 equiv) OR CsF (2.0 equiv).
-
Why? TMSOK acts as an activator for the boronate without requiring water, eliminating the primary source of protons for protodeboronation.
-
-
Solvent: Anhydrous Toluene or DME.
-
Additives: Activated 4Å Molecular Sieves (to ensure absolute dryness).
-
Procedure:
-
Glovebox/Schlenk: Charge flame-dried tube with Boronic Ester (not acid), Aryl Halide, Pd-PEPPSI-IPr, and TMSOK.
-
Add anhydrous Toluene.
-
Heat to 80–100°C .
-
Note: This reaction proceeds via a silanolate-activated transmetalation pathway, bypassing the need for aqueous base.
-
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine your next step.
Caption: Fig 2. Diagnostic logic for identifying whether the failure is catalytic (Oxidative Addition) or stoichiometric (Protodeboronation).
References
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Source: ChemRxiv (2024). URL:[Link][7][8]
-
Slow-Release Strategy of Unstable Boronic Acids. Source: Gillis, E. P., & Burke, M. D. (2007). J. Am. Chem. Soc. Context: Use of MIDA boronates to prevent decomposition.[5][6] URL:[Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Source: Denmark, S. E., & Smith, R. C. (2010). J. Am. Chem. Soc. URL:[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Source: Martin, R., & Buchwald, S. L. (2008). Acc.[5] Chem. Res. URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 3-Chloro-4,5-dimethoxyphenylboronic Acid in Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with functionalized arylboronic acids in Suzuki-Miyaura cross-couplings. 3-Chloro-4,5-dimethoxyphenylboronic acid presents a unique set of electronic properties that makes it particularly susceptible to degradation under standard basic coupling conditions.
This guide is designed to move beyond generic advice. We will explore the fundamental causality behind your reaction failures, provide self-validating experimental protocols, and establish a robust framework for optimizing your cross-coupling reactions.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why is my starting material rapidly degrading into 5-chloro-1,2-dimethoxybenzene?
The Causality: You are observing protodeboronation , the cleavage of the carbon-boron bond to yield the corresponding arene.
In basic conditions, the boronic acid is in equilibrium with its trihydroxyboronate anion,
The Solution: You must control the speciation of the boronate. Using a weaker base (e.g.,
Q2: I am detecting significant amounts of 3-chloro-4,5-dimethoxyphenol. What causes this?
The Causality: This is base-mediated oxidation . The trihydroxyboronate anion is highly susceptible to reaction with dissolved triplet oxygen (
Q3: How do I know if my base is too strong?
The Causality: The pKa of the conjugate acid of your base dictates the equilibrium position of boronate formation. If the pH of your aqueous-organic mixture significantly exceeds the pKa of the boronic acid (typically ~8.5–9.0 for electron-deficient arylboronic acids), 100% of your substrate exists as the unstable
Quantitative Base Selection Matrix
To systematically troubleshoot, compare your current base against this matrix. The goal is to select a base that provides just enough basicity to drive the catalytic cycle without accelerating heterolysis.
| Base | Conjugate Acid pKa | Boronate Speciation | Protodeboronation Risk | Application Recommendation |
| ~15.7 | >99% (Immediate) | Critical | Avoid for 3-Chloro-4,5-dimethoxyphenylboronic acid. | |
| 12.3 | High | High | Use only with highly active Pd pre-catalysts at room temp. | |
| 10.3 | Moderate | Moderate | Standard starting point; requires moderate heating (40–60°C). | |
| 7.2 | Low (Slow Release) | Low | Optimal for highly sensitive boronic acids. | |
| 3.1 (HF) | Forms | Low | Excellent anhydrous alternative; prevents hydrolytic cleavage. |
Reaction Pathway & Troubleshooting Workflows
The following diagrams illustrate the competing pathways in your reaction flask and the logical workflow to diagnose failures.
Fig 1: Competing pathways of the trihydroxyboronate intermediate.
Fig 2: Diagnostic workflow for identifying and resolving boronic acid degradation.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates built-in validation steps. By quenching analytical aliquots, we prevent "on-column" degradation during LC-MS analysis, which is a common source of false-positive protodeboronation readings.
Optimized Suzuki-Miyaura Coupling for Base-Sensitive Boronic Acids
Materials:
-
3-Chloro-4,5-dimethoxyphenylboronic acid (1.5 equiv)
-
Aryl halide electrophile (1.0 equiv)
-
Pre-catalyst: XPhos Pd G3 (2 mol%) - Chosen for rapid oxidative addition at room temperature.
-
Base:
(2.0 equiv, 0.5 M aqueous solution) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Rigorous Degassing (Validation Step 1):
-
Add 1,4-Dioxane and the aqueous
solution to a Schlenk flask. -
Perform three cycles of Freeze-Pump-Thaw. Causality: This completely removes dissolved triplet oxygen, eliminating the oxidative degradation pathway.
-
-
Reagent Loading:
-
In a nitrogen-filled glovebox (or under strict Schlenk conditions), add the aryl halide, 3-chloro-4,5-dimethoxyphenylboronic acid, and XPhos Pd G3 to a dry reaction vial equipped with a stir bar.
-
Seal the vial with a PTFE-lined septum cap.
-
-
Reaction Initiation:
-
Transfer the degassed solvent/base mixture (typically a 4:1 Dioxane:Water ratio) to the reaction vial via a gas-tight syringe.
-
Stir vigorously at 25°C to 40°C. Do not exceed 40°C unless absolutely necessary, as thermal energy exponentially increases the rate of unimolecular heterolysis.
-
-
Self-Validating In-Process Monitoring (Validation Step 2):
-
At 1 hour, withdraw a 50 µL aliquot using a purged syringe.
-
CRITICAL: Immediately quench the aliquot into 100 µL of 1M HCl, then extract with 500 µL Ethyl Acetate.
-
Causality: The acidic quench instantly protonates any unreacted boronate back to the stable boronic acid. If you inject a basic aliquot directly into an LC-MS, the high temperature of the ionization source will cause artificial protodeboronation, leading you to incorrectly assume your reaction failed.
-
-
Workup:
-
Once the electrophile is consumed (verified by LC-MS), dilute the mixture with EtOAc, wash with water and brine, dry over
, and concentrate for purification.
-
References
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion". Journal of the American Chemical Society, 2017, 139 (37), 13156-13165.
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews, 2014, 43, 412-443.
Sources
Technical Support Hub: Optimizing Cross-Coupling of Methoxy-Substituted Boronic Acids
Status: Operational Operator: Senior Application Scientist Ticket ID: METHOXY-C-B-FAIL-001 Subject: Troubleshooting low conversion/yield in Suzuki-Miyaura coupling of electron-rich boronic acids.
Executive Summary: The "Methoxy Paradox"
Welcome to the Catalysis Support Hub. If you are experiencing low conversion with methoxy-substituted boronic acids, you are likely encountering the "Methoxy Paradox."
While methoxy groups are Electron-Donating Groups (EDGs) that theoretically increase the nucleophilicity of the aryl ring (enhancing transmetallation), they simultaneously destabilize the C-B bond. This electron density facilitates protodeboronation —the rapid hydrolysis of the boronic acid to the corresponding arene (Ar-H)—which often outcompetes the productive cross-coupling cycle [1, 3].
This guide prioritizes anhydrous protocols and specialized ligand systems to mitigate these competing pathways.
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the specific failure mode.
Figure 1: Diagnostic logic tree for identifying the root cause of coupling failure based on crude reaction analysis.
Module 1: The Silent Killer – Protodeboronation[1][2][3][4][5]
User Question: "My aryl halide is untouched, but my methoxy-boronic acid has completely disappeared. I see a large peak corresponding to the de-borylated arene (Ar-H). What happened?"
Technical Insight:
You have fallen victim to protodeboronation.[1][2] Electron-rich boronic acids (especially 2,6-dimethoxy or 4-methoxy variants) are highly susceptible to ipso-protonation. In standard aqueous/base conditions (e.g.,
The Mechanism of Failure:
Corrective Protocol: The "Strictly Anhydrous" System
To stop protonolysis, you must remove the proton source (water).
-
Switch Solvent: Move from aqueous mixtures (Dioxane/H2O) to Anhydrous 1,4-Dioxane or Toluene .
-
Switch Base: Carbonate bases generate bicarbonate/water in situ. Switch to Anhydrous Potassium Phosphate (
) or Cesium Fluoride (CsF) .-
Why? These bases activate the boronic acid via coordination (forming a phosphate or fluoride bridge) rather than hydrolysis, enabling transmetallation without water [9, 11].
-
-
Add Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel to scavenge trace moisture.
Module 2: The Ortho-Effect (Sterics & Chelation)
User Question: "My 4-methoxy phenylboronic acid couples fine, but the 2-methoxy (ortho) analog gives <10% yield. Is it just steric hindrance?"
Technical Insight: It is a combination of steric hindrance and hemolability .
-
Sterics: The ortho-methoxy group physically blocks the approach of the boronate to the Pd(II) center during transmetallation.
-
Hemolability: The oxygen lone pair on the methoxy group can coordinate to the Palladium center, effectively "poisoning" the catalyst by occupying a coordination site needed for the transmetallation step [10, 11].
Corrective Protocol: Ligand Engineering
Standard ligands (
| Ligand | Application Context | Why it works? |
| SPhos | Primary Recommendation for ortho-methoxy species. | The methoxy group on the ligand backbone interacts with the Pd center, preventing the substrate's methoxy group from interfering. It creates a highly active, electron-rich mono-ligated species [5, 12]. |
| XPhos | For extremely sterically hindered partners (e.g., ortho,ortho-disubstitution). | Massive steric bulk forces the formation of the active L-Pd(0) species and accelerates oxidative addition. |
| RuPhos | If the coupling partner is an amine or highly electron-rich. | Tuned for electron-rich environments; prevents catalyst deactivation. |
Recommended Precatalyst: Do not mix Pd(OAc)2 + Ligand manually. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These ensure a precise 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, preventing catalyst death before the difficult transmetallation can occur [5].
Module 3: Advanced Workflows (The "Nuclear Option")
User Question: "I've tried anhydrous conditions and SPhos, but the boronic acid still decomposes before coupling. What now?"
Technical Insight: If the free boronic acid is too unstable, you must control its concentration. High instantaneous concentration of unstable boronic acid leads to decomposition. You need a Slow Release Strategy .
Solution A: MIDA Boronates
Switch your starting material from a Boronic Acid to a MIDA Boronate .
-
Mechanism: MIDA boronates are sp3-hybridized and stable to hydrolysis. Under hydrous conditions with a mild base (
/H2O), they slowly hydrolyze to release the active boronic acid at the same rate it is consumed by the catalyst. -
Result: The standing concentration of free boronic acid is near zero, eliminating the window for protodeboronation [4, 12].
Solution B: Potassium Organotrifluoroborates ( )
-
Mechanism: These are air-stable solids.[3] They require hydrolysis to react but are significantly more robust than boronic acids.
-
Protocol: Use a biphasic system (Toluene/H2O 3:1) with
. The slow hydrolysis acts as an intrinsic "dosing pump" for the active species [15].
Visualizing the Pathway
Understanding the competition between the Productive Cycle and the Destructive Cycle is key to troubleshooting.
Figure 2: Competitive pathways. The goal is to accelerate Transmetallation (Green) while suppressing Protodeboronation (Red).
Summary of Optimized Protocol
For a difficult ortho-methoxy boronic acid coupling, start here:
| Parameter | Recommendation |
| Solvent | Anhydrous 1,4-Dioxane or Toluene (Degassed). |
| Base | Anhydrous |
| Catalyst | SPhos Pd G3 (2-5 mol%). |
| Temperature | 80°C - 100°C. |
| Additives | 4Å Molecular Sieves (to maintain anhydrous state). |
| Stoichiometry | Use excess Boronic Acid (1.5 - 2.0 equiv) to account for some loss. |
References
-
Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids. ResearchGate. 4
-
Metal-free protodeboronation of electron-rich arene boronic acids... PubMed. 5[6]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes... PMC. 3[6]
-
Buchwald Catalysts & Ligands. Sigma-Aldrich. Link
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling... PMC. 7
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. 9
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. 6[6][10]
-
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. 2
-
A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids... Benchchem. 11
-
Diagnosing issues with a failed Suzuki coupling? Reddit. 12[6][10]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling... Journal of the American Chemical Society. 13
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines... PMC. 14
-
Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. 1
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books. 15
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
A Researcher's Guide to the Melting Point of 3-Chloro-4,5-dimethoxyphenylboronic acid: Purity, Protocol, and Pitfalls
In the landscape of pharmaceutical and materials science research, the purity of starting materials is a cornerstone of reproducible and reliable results. For drug development professionals and synthetic chemists, 3-Chloro-4,5-dimethoxyphenylboronic acid is a valuable building block, frequently employed in cross-coupling reactions to construct complex molecular architectures. A key indicator of its purity is the melting point, a fundamental physical property that can reveal the presence of subtle impurities that might otherwise compromise experimental outcomes. This guide provides an in-depth analysis of the melting point of pure 3-Chloro-4,5-dimethoxyphenylboronic acid, a comparative study with its structural analogs, a detailed protocol for accurate measurement, and a discussion on the common impurities that can influence this critical parameter.
The Significance of a Sharp Melting Point
A pure, crystalline organic compound, in theory, melts at a single, sharp temperature. In practice, a narrow melting point range of 0.5-1.0°C is indicative of high purity. Conversely, the presence of impurities disrupts the uniform crystal lattice of the solid. This disruption weakens the intermolecular forces, leading to a depression of the melting point and a broadening of the melting range.[1] Therefore, an accurate determination of the melting point serves as a crucial, preliminary assessment of material purity.
Comparative Analysis of Phenylboronic Acid Derivatives
| Compound Name | Structure | Melting Point (°C) |
| 3-Chloro-4-methoxyphenylboronic acid | 238-242[2] or 240-250 | |
| 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid | 158-160[3] | |
| 3,4-Dimethoxyphenylboronic acid | 245-250 | |
| 3,5-Dimethoxyphenylboronic acid | 206-208 | |
| 3-Chlorophenylboronic acid | 185-189 | |
| 4-Methoxyphenylboronic acid | 208-210 |
Data compiled from various chemical suppliers and databases.
The data illustrates that minor changes in functional groups (e.g., methoxy vs. hydroxyl) and their positions on the phenyl ring can lead to substantial differences in melting points. This underscores the necessity of empirical determination for each specific compound.
Experimental Protocol for Accurate Melting Point Determination
The following is a detailed, step-by-step methodology for determining the melting point range of a crystalline solid like 3-Chloro-4,5-dimethoxyphenylboronic acid using a modern digital melting point apparatus.
Objective: To accurately determine the melting point range of a crystalline organic compound.
Apparatus:
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation:
-
Ensure the sample of 3-Chloro-4,5-dimethoxyphenylboronic acid is completely dry, as moisture can depress the melting point.[4]
-
Place a small amount of the crystalline sample onto a clean, dry watch glass.
-
If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[4]
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of solid will be forced into the tube.
-
To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long, vertical glass tube.[5]
-
The final packed sample height should be approximately 1-2 mm.[6]
-
-
Melting Point Determination:
-
Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid determination by heating at a fast rate (e.g., 10-20°C per minute).[7] This will provide a rough estimate of the melting range.
-
Accurate Measurement:
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Place the loaded capillary tube into the sample holder of the apparatus.
-
Set the heating rate to a slow, controlled pace (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[6]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
-
Data Recording and Analysis:
-
Record the melting point as a range (e.g., 155.5-156.5°C).
-
For optimal accuracy, repeat the measurement with a fresh sample at least once to ensure reproducibility.
-
The Impact of Impurities on Melting Point
The presence of impurities is a critical factor influencing the melting point of boronic acids. Even small amounts of foreign substances can lead to a significant depression and broadening of the melting range.
Common Impurities in 3-Chloro-4,5-dimethoxyphenylboronic acid:
-
Residual Starting Materials: Incomplete reaction during the synthesis, for instance from a corresponding substituted chlorobenzene, can leave unreacted starting materials in the final product.
-
By-products: Side reactions can generate structurally related impurities that co-crystallize with the desired product.
-
Solvents: Residual solvents from the reaction or purification steps can become trapped in the crystal lattice.
-
Water: Boronic acids are hygroscopic to varying degrees. Absorbed moisture will act as an impurity.
-
Boroxines (Anhydrides): Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[8] This is a common impurity in solid boronic acid samples, especially if they have been stored improperly or for extended periods.
The following diagram illustrates how these impurities can disrupt the crystalline structure of 3-Chloro-4,5-dimethoxyphenylboronic acid, leading to a lower and broader melting point range.
Caption: Impact of impurities on the crystal lattice and melting point of a solid.
The presence of these impurities disrupts the regular packing of the boronic acid molecules, which lowers the energy required to transition from the solid to the liquid phase.[1] This phenomenon, known as melting point depression, is a direct consequence of the entropic stabilization of the liquid phase.[9][10]
Conclusion
The melting point of 3-Chloro-4,5-dimethoxyphenylboronic acid is a critical quality control parameter that provides valuable insights into its purity. While a definitive literature value is elusive, a careful experimental determination, when compared with data from structurally similar compounds, can serve as a reliable indicator of material quality. For researchers in drug discovery and materials science, the meticulous application of the described protocol and an understanding of the potential impact of impurities are paramount for ensuring the integrity and reproducibility of their scientific endeavors.
References
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
National Taiwan Normal University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Determination of Melting Points. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
TutorChase. (n.d.). How do impurities affect the melting point of a substance? Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. thomassci.com [thomassci.com]
- 3. (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid , 98% , 919496-57-4 - CookeChem [cookechem.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
3-Chloro-4,5-dimethoxyphenylboronic acid proper disposal procedures
Proper disposal of 3-Chloro-4,5-dimethoxyphenylboronic acid (CAS: 175883-60-0) requires a precise understanding of its chemical stability, halogenated nature, and environmental impact. As a key intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery, this compound is often handled in varying quantities, from milligram-scale screening to gram-scale synthesis.
This guide moves beyond generic safety data sheets (SDS) to provide an operational blueprint for researchers, ensuring compliance with environmental health and safety (EHS) protocols and preventing downstream incineration hazards.
Chemical Profile & Hazard Identification
Before initiating disposal, you must understand the "Why" behind the protocols. This compound is not merely "organic waste"; it is a halogenated aryl boronic acid .
| Property | Specification | Disposal Implication |
| CAS Number | 175883-60-0 | Unique identifier for waste manifesting. |
| Molecular Formula | C₈H₁₀BClO₄ | Contains Chlorine. Must be flagged as Halogenated Waste . |
| Physical State | Solid (Powder) | Hygroscopic; tends to clump. Dust generation is a respiratory hazard. |
| Hazards (GHS) | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335) | Requires PPE (Nitrile gloves, safety glasses, fume hood). |
| Reactivity | Protodeboronation prone | Incompatible with strong oxidizers and strong acids/bases.[1] |
Expert Insight: The presence of the chlorine atom is the critical logistical factor. When incinerated, chlorinated compounds generate hydrogen chloride (HCl) gas. Waste facilities must scrub this acidic gas; therefore, mixing this compound into "Non-Halogenated" waste streams can damage incinerators or violate facility permits.
Waste Segregation & Decision Logic
Effective disposal starts at the bench. You must segregate this compound based on its physical state and solvent matrix.
The Golden Rule: Never mix 3-Chloro-4,5-dimethoxyphenylboronic acid with strong oxidizers (e.g., Hydrogen Peroxide, Permanganates). Oxidative deboronation can generate phenols and exothermic heat.
Disposal Workflow Diagram
The following decision tree illustrates the correct waste stream selection to ensure regulatory compliance and safety.
Figure 1: Decision logic for segregating 3-Chloro-4,5-dimethoxyphenylboronic acid waste. Note that the chlorine substituent often necessitates the "Halogenated" stream even in non-halogenated solvents.
Detailed Disposal Protocols
Scenario A: Solid Waste (Expired Chemical or Spills)
Applicability: Pure powder, contaminated weighing boats, or spill cleanup materials.
-
PPE Requirement: Wear nitrile gloves, lab coat, and safety goggles. If handling >10g of fine powder outside a hood, use an N95 respirator to prevent inhalation of boronic acid dust.
-
Containment:
-
Do not throw in the general trash.
-
Place the solid material into a clear, sealable polyethylene bag.
-
Double-bagging is recommended to prevent leakage of fine dust.
-
-
Labeling:
-
Affix a hazardous waste tag.
-
Chemical Name: Write out the full name. Do not use abbreviations or structures.
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Constituents: Explicitly list "Chlorine" or "Halogenated Organic" if your facility's tag requires elemental breakdown.
-
-
Storage: Store in the Solid Hazardous Waste drum/container. Keep the container closed when not in use.
Scenario B: Liquid Waste (Reaction Mixtures)
Applicability: Suzuki coupling reaction mixtures, HPLC waste, or mother liquors.
-
Solvent Compatibility Check: Ensure the waste carboy material (usually HDPE) is compatible with your solvent (e.g., THF, Dioxane, DMF).
-
Stream Selection:
-
Best Practice: Dispose of solutions containing this compound into the Halogenated Organic Solvent waste stream.
-
Why? Even if dissolved in Ethanol (non-halogenated), the presence of the chloro-aryl group introduces halogens into the waste. Many incinerators have strict limits (e.g., <1000 ppm halogens) for non-halogenated lines. Segregating it as halogenated guarantees compliance.
-
-
pH Adjustment: Boronic acids are stable in neutral organic solvents. However, if the waste stream is highly acidic or basic (from workup), neutralize to pH 6–8 before adding to the organic waste carboy to prevent exothermic degradation or gas evolution.
Scenario C: Empty Containers
-
Triple Rinse: Triple rinse the original glass bottle with a compatible solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Organic Waste carboy.
-
Defacing: Cross out the label on the bottle and mark it as "Empty."
-
Glass Disposal: Place the clean, dry bottle in the broken glass/sharps container (or recycling, depending on local facility rules).
Emergency Procedures: Spills
In the event of a benchtop spill of the solid powder:
-
Isolate: Alert nearby personnel.
-
Protect: Put on PPE (Gloves, Goggles, Lab Coat).[2]
-
Dry Clean-up:
-
Wet Wipe: Wipe the surface with a paper towel dampened with water or ethanol to remove residue.
-
Disposal: Place all spill debris (paper towels, gloves, sweepings) into the Solid Hazardous Waste bin.
Regulatory & Environmental Compliance
-
RCRA (USA): While 3-Chloro-4,5-dimethoxyphenylboronic acid is not explicitly listed on the P-list or U-list, it is a "Characteristic Waste" if it exhibits toxicity or if mixed with ignitable solvents (D001). The generator is responsible for determination.[1] Treat as Hazardous Waste .[2][5][8]
-
Ecological Impact: Boronic acids can be toxic to aquatic life.[2] Absolutely no drain disposal.
-
Incompatibility: Store waste away from oxidizers.[1][3] Boronic acids can undergo oxidative deboronation, potentially releasing phenols.
References
-
US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 3-CHLORO-4-METHOXYPHENYLBORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling 3-Chloro-4,5-dimethoxyphenylboronic acid
CAS Number: 1701449-18-4 Formula: C₈H₁₀BClO₄ Molecular Weight: 216.43 g/mol Physical State: Solid (White to off-white powder)
Part 1: Immediate Action Card (Safety Snapshot)
Emergency Overview: This compound is a functionalized phenylboronic acid. While not classified as acutely fatal, it is a Warning -level irritant that poses risks to mucous membranes and the respiratory tract. It contains a halogenated aromatic ring, necessitating specific waste protocols.
| Hazard Category | GHS Classification | Critical Response |
| Health (Acute) | H302: Harmful if swallowed.[1] | Ingestion: Rinse mouth immediately. Do NOT induce vomiting. Contact Poison Control. |
| Health (Irritant) | H315 / H319: Causes skin/eye irritation.[1][2] | Skin/Eye: Flush with water for 15+ mins.[1][3][4] Remove contacts. |
| Respiratory | H335: May cause respiratory irritation.[1][2][4] | Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[3] |
| Reactivity | Dehydration Risk: Forms boroxines. | Store in cool, dry conditions.[1][2][5] Avoid strong oxidizers. |
Part 2: Personal Protective Equipment (PPE) Matrix
Expert Insight: Standard nitrile gloves are sufficient for handling the dry solid. However, boronic acids are frequently dissolved in solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Methanol for Suzuki-Miyaura couplings. Once in solution, the solvent dictates the glove material.
Task-Based PPE Selection
| Operation | Hand Protection | Respiratory / Eye Protection | Body Protection |
| Weighing (Solid) | Nitrile (0.11 mm min) (e.g., Kimberly-Clark Purple Nitrile) | Fume Hood (Sash at 18")OR N95 Respirator if hood unavailable.Safety Glasses with side shields. | Lab Coat (Cotton/Poly blend)Closed-toe shoes. |
| Reaction Setup (Solvents: MeOH/Ethanol) | Nitrile (Double gloved) Change immediately upon splash. | Fume Hood (Mandatory) Safety Goggles (if splash risk exists). | Lab CoatChemical Apron (optional). |
| Reaction Setup (Solvents: THF/DCM) | Laminate / PVA Gloves (Nitrile degrades rapidly in DCM/THF) | Fume Hood (Mandatory) Face Shield + Goggles if working with >100mL. | Lab CoatChemical Apron. |
| Spill Cleanup | Thick Nitrile (0.2 mm+) or Butyl Rubber. | P100 / N99 Respirator Safety Goggles. | Tyvek Suit (if spill > 50g). |
Part 3: Operational Handling Protocols
1. Storage & Stability Management
-
Hygroscopic Nature: Phenylboronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). Moisture drives the equilibrium toward the acid, while heat/vacuum drives it toward the anhydride.
-
Protocol: Store at 2–8°C in a tightly sealed container. If the material has been stored for >6 months, verify purity via ¹H NMR (look for peak broadening or shifts associated with boroxine formation) before using in sensitive stoichiometric reactions.
2. Weighing & Transfer (Static Control)
Fine organic powders often generate static charge, causing "fly-away" powder that contaminates balances.
-
Step 1: Place the receiving flask inside the fume hood.
-
Step 2: Use an antistatic gun or ionizer bar if available. If not, wipe the spatula with a lint-free wipe dampened with ethanol (allow to dry) to discharge static.
-
Step 3: Do not use metal spatulas if working with trace metal-sensitive catalysts later; use porcelain or antistatic plastic.
3. Reaction Setup (Suzuki-Miyaura Context)
Critical Note on the Chloro-Substituent: This molecule contains an aryl chloride (3-Chloro). In standard Suzuki couplings, the boronic acid reacts with an aryl halide. However, if you use highly active catalysts (e.g., Pd-dppf, Buchwald precatalysts) and high temperatures, the 3-Chloro group on this starting material may also undergo oxidative addition , leading to polymerization or unwanted oligomers.
-
Control: Use milder bases (K₂CO₃ instead of Cs₂CO₃) and moderate temperatures (60–80°C) to preserve the chloro-handle if it is intended for subsequent functionalization.
Part 4: Workflow Visualization
The following diagram outlines the logical flow from storage to disposal, emphasizing critical decision points.
Figure 1: Operational workflow for handling 3-Chloro-4,5-dimethoxyphenylboronic acid, highlighting glove compatibility decision points.
Part 5: Emergency Response & Disposal
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don safety goggles, double nitrile gloves, and an N95 mask.
-
Contain: If powder, cover with a damp paper towel to prevent dust dispersion.
-
Clean: Sweep up carefully or scoop into a sealable bag. Wipe the surface with water, then acetone.
-
Verify: Check the area with a UV lamp (if the compound is fluorescent, common for some methoxy-aromatics) to ensure no residue remains.
Disposal Strategy
-
Waste Stream: Halogenated Organic Waste .
-
Reasoning: The presence of the Chlorine atom (Cl) generally mandates segregation from non-halogenated solvents in industrial and academic waste streams to prevent corrosion in incinerators.
-
-
Aqueous Waste: If an extraction was performed, the aqueous layer contains Boron. Check local regulations; generally, small scale (<100g) boron waste can be co-mingled with aqueous chemical waste, but large scale requires specific boron treatment.
References
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Provides mechanistic insight on boroxine equilibrium).
-
Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
